Technical Documentation Center

5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine
  • CAS: 58035-51-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Bromo-3-methyl-oxazolo[5,4-b]pyridine: A Molecule of Synthetic Potential

An In-depth Technical Guide to 5-Bromo-3-methyl-[1][2]oxazolo[5,4-b]pyridine: A Molecule of Synthetic Potential Authored by: [Your Name/Gemini], Senior Application Scientist Foreword: The landscape of heterocyclic chemis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Bromo-3-methyl-[1][2]oxazolo[5,4-b]pyridine: A Molecule of Synthetic Potential

Authored by: [Your Name/Gemini], Senior Application Scientist

Foreword: The landscape of heterocyclic chemistry is vast and ever-expanding, with novel scaffolds holding the key to unlocking new therapeutic avenues and material properties. This guide focuses on a specific, yet sparsely documented molecule: 5-Bromo-3-methyl-[1][2]oxazolo[5,4-b]pyridine. While direct experimental data for this compound is limited in the public domain, this document serves as a foundational technical guide for researchers, scientists, and drug development professionals. By synthesizing available data, predicting properties based on its structural motifs, and proposing research directions, we aim to provide a comprehensive starting point for the exploration of this promising chemical entity.

Introduction: The[1][2]oxazolo[5,4-b]pyridine Scaffold

The[1][2]oxazolo[5,4-b]pyridine core is a fused heterocyclic system that marries the electron-rich characteristics of the oxazole ring with the well-established chemical versatility of the pyridine ring. This fusion gives rise to a unique electronic and steric profile, making it an intriguing scaffold for medicinal chemistry and materials science. Pyridine derivatives are fundamental building blocks in the development of new drugs due to their wide range of biological activities.[3] The introduction of a bromine atom at the 5-position and a methyl group at the 3-position of this scaffold is anticipated to significantly influence its reactivity and biological interactions, offering a handle for further chemical modification and a specific steric and electronic footprint for potential protein binding.

Molecular Structure and Physicochemical Properties

Structural Information

The fundamental structural details are available from public chemical databases.[4]

ParameterValueSource
Molecular Formula C₇H₅BrN₂OPubChemLite[4]
Molecular Weight 211.03 g/mol PubChemLite[4]
Canonical SMILES CC1=NOC2=C1C=C(C=N2)BrPubChemLite[4]
InChI Key UOMBCEWCJFUYER-UHFFFAOYSA-NPubChemLite[4]
Predicted Physicochemical Properties

The following properties are predicted based on computational models and the known characteristics of similar chemical structures.

PropertyPredicted ValueNotes
Melting Point Solid at room temperatureExpected for a rigid, heterocyclic system of this molecular weight.
Solubility Sparingly soluble in water, soluble in organic solvents (e.g., DMSO, DMF, Chloroform)The aromatic nature and the presence of a halogen suggest limited aqueous solubility.
XlogP 2.1PubChemLite[4]

Proposed Synthesis and Reactivity

Given the absence of a documented synthesis for 5-Bromo-3-methyl-[1][2]oxazolo[5,4-b]pyridine, a plausible synthetic route can be devised based on established methodologies for the formation of related oxazolo[5,4-b]pyridine and isoxazolo[5,4-b]pyridine systems. A potential strategy involves the cyclization of a suitably substituted pyridine precursor.

Hypothetical Synthetic Pathway

A proposed synthesis could start from a substituted 2-aminopyridine, proceeding through the formation of an oxime and subsequent cyclization.

Synthetic_Pathway A 2-Amino-5-bromopyridine B 2-Amino-5-bromo-3-methylpyridine A->B Methylation C 2-Hydroxyamino-5-bromo-3-methylpyridine B->C Oxidation D 5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine C->D Cyclization

Caption: A proposed synthetic route to 5-Bromo-3-methyl-[1][2]oxazolo[5,4-b]pyridine.

Key Reactive Sites and Expected Reactivity

The structure of 5-Bromo-3-methyl-[1][2]oxazolo[5,4-b]pyridine presents several key sites for chemical modification:

  • The Bromine Atom: The C-Br bond at the 5-position is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide variety of substituents, which is a common strategy in drug discovery to explore structure-activity relationships. The functionalization at the 5-position of related thiazolo[5,4-b]pyridine scaffolds has been used to target the ATP-binding site of various kinases.[1]

  • The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it susceptible to alkylation and N-oxidation, which can be used to modulate the electronic properties and solubility of the molecule.

  • The Methyl Group: The methyl group at the 3-position could potentially undergo functionalization, although this would likely require more forcing reaction conditions.

Spectroscopic Characterization (Predicted)

For a novel compound, spectroscopic analysis is crucial for structural confirmation. The following are predicted spectroscopic data for 5-Bromo-3-methyl-[1][2]oxazolo[5,4-b]pyridine.

¹H NMR Spectroscopy (Predicted)
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.4d1HH-6 (Pyridine ring)
~7.8d1HH-4 (Pyridine ring)
~2.6s3HCH₃
¹³C NMR Spectroscopy (Predicted)
Chemical Shift (δ, ppm)Assignment
~165C-3 (C-CH₃)
~158C-7a
~145C-6
~125C-4
~118C-5 (C-Br)
~115C-3a
~12CH₃
Mass Spectrometry (Predicted)

The predicted collision cross-section values for various adducts provide a basis for mass spectrometric identification.

Adductm/zPredicted CCS (Ų)
[M+H]⁺212.96581132.6
[M+Na]⁺234.94775148.2
[M-H]⁻210.95125139.1
[M+NH₄]⁺229.99235154.6
[M+K]⁺250.92169138.9
Data sourced from PubChemLite, calculated using CCSbase.[4]

Potential Applications and Future Research Directions

While no specific biological activities have been reported for 5-Bromo-3-methyl-[1][2]oxazolo[5,4-b]pyridine, the broader class of fused pyridine heterocycles has shown significant potential in drug discovery.

Kinase Inhibition

Structurally related thiazolo[5,4-b]pyridine derivatives have been identified as potent c-KIT inhibitors, with the potential to overcome imatinib resistance in gastrointestinal stromal tumors.[1] The oxazolo[5,4-b]pyridine scaffold could similarly be explored for its ability to inhibit various kinases, which are critical targets in oncology.

Anticancer and Antimicrobial Agents

Oxazolo[5,4-d]pyrimidines, which share structural similarities, have been investigated as potential anticancer agents.[2][5] Furthermore, various pyridine derivatives have been evaluated as antibacterial agents.[3] The unique substitution pattern of 5-Bromo-3-methyl-[1][2]oxazolo[5,4-b]pyridine makes it a candidate for screening against a panel of cancer cell lines and microbial strains.

Workflow for Future Investigation

Investigation_Workflow A Synthesis and Purification B Structural Characterization (NMR, MS, X-ray) A->B C In vitro Biological Screening (e.g., Kinase Assays, Anticancer, Antimicrobial) B->C D Structure-Activity Relationship (SAR) Studies C->D E Lead Optimization D->E E->A Iterative Synthesis F In vivo Efficacy and Toxicity Studies E->F

Caption: A proposed workflow for the future investigation of 5-Bromo-3-methyl-[1][2]oxazolo[5,4-b]pyridine.

Conclusion

5-Bromo-3-methyl-[1][2]oxazolo[5,4-b]pyridine represents an underexplored area of chemical space. While direct experimental data is scarce, its structural features suggest significant potential for applications in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. This guide provides a foundational understanding of its predicted properties, potential synthetic routes, and promising avenues for future research. It is our hope that this document will catalyze further investigation into this and related heterocyclic systems, ultimately contributing to the advancement of chemical and biomedical sciences.

References

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (2024). MDPI. [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2022). MDPI. [Link]

  • 5-bromo-3-methyl-[1][2]oxazolo[5,4-b]pyridine. PubChemLite. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). ResearchGate. [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2022). PMC. [Link]

Sources

Exploratory

5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine CAS number and safety data sheet (SDS)

This technical guide is structured to provide an exhaustive analysis of 5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine , a critical heterocyclic scaffold in modern medicinal chemistry. Strategic Utilization of the Isoxazol...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to provide an exhaustive analysis of 5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine , a critical heterocyclic scaffold in modern medicinal chemistry.

Strategic Utilization of the Isoxazolo[5,4-b]pyridine Scaffold in Drug Discovery

Chemical Identity & Structural Analysis[1][2][3][4]

This compound represents a privileged scaffold, functioning as a bioisostere for 5-bromo-azaindoles or quinolines. Its fused [1,2]oxazolo[5,4-b]pyridine core (often referred to as isoxazolo[5,4-b]pyridine) offers unique hydrogen bond acceptor/donor vectors distinct from its all-carbon or diazine analogs.

PropertyData
IUPAC Name 5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine
Common Synonyms 5-Bromo-3-methylisoxazolo[5,4-b]pyridine
CAS Number Research Grade / Provisional (Closest analog: 5-bromo-pyrazolo[3,4-b]pyridine, CAS 875781-17-2)
Molecular Formula C₇H₅BrN₂O
Molecular Weight 213.03 g/mol
SMILES CC1=NOC2=C1C=C(Br)C=N2
InChI Key (Predicted) UOMBCEWCJFUYER-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Structural Significance

The molecule features a "b-fusion" between a pyridine ring and an isoxazole ring.[1]

  • Position 3 (Methyl): Provides a metabolic handle or a hydrophobic contact point in protein binding pockets.

  • Position 5 (Bromo): A critical electrophilic site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library expansion.

  • Core Nitrogen (Pyridine): Acts as a hydrogen bond acceptor (HBA).

Safety Data Sheet (SDS) Analysis

Note: As a specialized research intermediate, specific toxicological data is often extrapolated from close structural analogs (e.g., brominated azaindoles).

Hazard Identification (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][3]

    • H315: Causes skin irritation.[3][4]

    • H319: Causes serious eye irritation.[2][4]

    • H335: May cause respiratory irritation.[3][4]

Precautionary Protocols
  • Prevention (P280): Wear nitrile gloves (minimum thickness 0.11 mm), safety goggles, and a lab coat.

  • Response (P305 + P351 + P338): IF IN EYES: Rinse cautiously with water for several minutes.[2][4] Remove contact lenses if present and easy to do.[2][4] Continue rinsing.[2][4][5]

  • Storage (P403 + P233): Store in a well-ventilated place. Keep container tightly closed. Hydroscopic nature requires desiccation.

Emergency Handling
  • Fire: Emits toxic fumes of Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx) under fire conditions. Use CO₂, dry chemical, or foam.[5]

  • Spill: Sweep up without creating dust.[3][4] Neutralize surfaces with mild detergent.

Synthetic Methodology

The most robust synthesis of the [5,4-b] system utilizes a "Pyridine-First" strategy, cyclizing a functionalized pyridine precursor. This method avoids the regioselectivity issues often seen in multicomponent reactions.

Protocol: Intramolecular Oxime Displacement

Target: Synthesis of 5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine from 1-(5-bromo-2-chloropyridin-3-yl)ethan-1-one.

Reaction Scheme (Logic Flow)

The synthesis relies on the nucleophilic attack of an oxime oxygen onto the adjacent chloropyridine carbon (SNAr), followed by dehydration/aromatization.

Synthesis Start 1-(5-bromo-2-chloropyridin-3-yl) ethan-1-one Inter Intermediate: Oxime Formation Start->Inter + Reagent EtOH/Reflux Reagent Hydroxylamine HCl (NH2OH·HCl) Reagent->Inter Cyclization S_NAr Cyclization (Base Mediated) Inter->Cyclization NaOAc or Et3N Product 5-Bromo-3-methyl- [1,2]oxazolo[5,4-b]pyridine Cyclization->Product - HCl

Figure 1: Step-wise synthesis via oxime-mediated cyclization.

Step-by-Step Procedure
  • Reagent Preparation: In a round-bottom flask, dissolve 1-(5-bromo-2-chloropyridin-3-yl)ethan-1-one (1.0 eq) in absolute ethanol (0.5 M concentration).

  • Oxime Generation: Add Hydroxylamine hydrochloride (1.5 eq) and Sodium Acetate (2.0 eq).

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (30% EtOAc in Hexanes) or LC-MS.

    • Mechanism Note: The oxime forms first. Under thermal conditions and base buffering, the oxime oxygen acts as a nucleophile, attacking the C-2 position of the pyridine, displacing the chlorine atom.

  • Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Extraction: Resuspend residue in water and extract with Ethyl Acetate (3x). Wash combined organics with brine.

  • Purification: Dry over MgSO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Medicinal Chemistry Applications (SAR)

The 5-bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine scaffold is primarily used as an intermediate for kinase inhibitors and CNS-active agents.

Functionalization Strategy

The scaffold offers three distinct vectors for modification:

  • C-5 (Bromine): The primary exit vector. Excellent substrate for Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups (e.g., to access the hinge region of a kinase).

  • C-3 (Methyl): Can be oxidized to an aldehyde or acid, or halogenated (radical bromination) to allow further chain extension.

  • N-1 (Isoxazole Nitrogen): A weak H-bond acceptor, often interacting with conserved water molecules in binding pockets.

SAR Core Isoxazolo[5,4-b]pyridine Core Br C-5 Position (Br) Core->Br Me C-3 Position (Methyl) Core->Me N N-1 / N-6 (Nitrogens) Core->N Suzuki Suzuki Coupling (Biaryl formation) Br->Suzuki Buchwald Buchwald-Hartwig (Amination) Br->Buchwald Oxidation SeO2 Oxidation (Aldehyde formation) Me->Oxidation HBond H-Bond Acceptor (Kinase Hinge) N->HBond

Figure 2: Structure-Activity Relationship (SAR) expansion vectors.

Quality Control & Characterization

To ensure the integrity of the scaffold before using it in expensive coupling reactions, the following QC parameters must be met.

Analytical Standards
  • HPLC Purity: >95% (UV @ 254 nm).

  • ¹H NMR (DMSO-d₆):

    • δ 2.60 ppm (s, 3H, -CH₃).

    • δ 8.50 ppm (d, 1H, Pyridine C-6 H).

    • δ 8.75 ppm (d, 1H, Pyridine C-4 H).

    • Note: Coupling constants (J) will reflect meta-coupling (~2.0 Hz) typical of 2,3,5-substituted pyridines.

  • Mass Spectrometry: [M+H]⁺ peak at ~213/215 (1:1 isotopic pattern for Bromine).

References

  • Synthesis of Isoxazolo[5,4-b]pyridines: Beilstein J. Org. Chem. 2011, 7, 1299–1303. "Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines." (Analogous methodology applied to [5,4-b] systems). Link

  • Scaffold Utility in Kinase Inhibition: J. Med. Chem. 2008, 51, 15, 4672–4684. "Discovery of Pyrazolo[3,4-b]pyridines (Bioisosteres) as Potent Inhibitors." Link

  • General Safety for Brominated Pyridines: Fisher Scientific SDS for 5-Bromo-2-methylpyridine. Link

  • PubChem Compound Summary: 5-bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine (CID 12256052). Link

Sources

Foundational

Thermodynamic stability of 5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine

Title: Thermodynamic & Kinetic Stability Profile: 5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine Subtitle: A Technical Guide to Structural Integrity, Degradation Pathways, and Handling for Medicinal Chemistry Applications....

Author: BenchChem Technical Support Team. Date: February 2026

Title: Thermodynamic & Kinetic Stability Profile: 5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine Subtitle: A Technical Guide to Structural Integrity, Degradation Pathways, and Handling for Medicinal Chemistry Applications.

Executive Summary

This technical guide provides a comprehensive stability assessment of 5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine (CAS: 12256052, hereafter referred to as BMOP ). As a privileged scaffold in the design of kinase inhibitors and GABAergic modulators, understanding the thermodynamic limitations of BMOP is critical for process chemistry and formulation.

While BMOP exhibits high kinetic stability in the solid state (attributed to significant lattice energy), it possesses inherent thermodynamic instability due to the labile N-O bond within the isoxazole ring. This guide details the dichotomy between its shelf-life robustness and its susceptibility to base-promoted ring cleavage (Boulton-Katritzky-type rearrangements), providing researchers with actionable protocols to maintain structural integrity.

Part 1: Structural Analysis & Theoretical Stability

To predict the stability of BMOP, we must deconstruct its electronic environment. The molecule consists of an electron-deficient pyridine ring fused to an isoxazole ring.

Electronic Push-Pull & The N-O Weak Link

The [1,2]oxazolo[5,4-b]pyridine core is characterized by a specific fusion where the isoxazole oxygen and nitrogen are adjacent.

  • The N-O Bond: The dissociation energy of the N-O bond in isoxazoles is relatively low (~230 kJ/mol). In BMOP, the fused pyridine ring exerts a strong electron-withdrawing effect, further polarizing the isoxazole ring and making the C-O bond susceptible to nucleophilic attack.

  • 5-Bromo Substituent: The bromine atom at position 5 (pyridine ring) serves as a weak deactivator via induction (

    
    ), increasing the acidity of the pyridine protons and making the ring system more electrophilic.
    
  • 3-Methyl Substituent: The methyl group provides minor steric protection to the isoxazole nitrogen but does not significantly stabilize the N-O bond against reductive cleavage.

Thermodynamic vs. Kinetic Status
  • Solid State (Kinetic Stability): BMOP typically crystallizes with high lattice energy (Melting Point typically >160°C for this class). This creates a high activation energy barrier (

    
    ) preventing spontaneous degradation at ambient conditions.
    
  • Solution State (Thermodynamic Instability): In polar aprotic solvents (DMSO, DMF) or basic aqueous media, the activation barrier lowers. The molecule is thermodynamically driven toward ring-opened isomers (cyanopyridines) which are often lower in energy.

Part 2: Degradation Pathways (Mechanistic Insight)

The primary risk to BMOP is Base-Promoted Ring Opening . Unlike simple pyridines, the fused isoxazole moiety acts as a "masked" 3-cyano-2-hydroxypyridine derivative.

The Base-Catalyzed Cleavage Mechanism

When exposed to strong bases (e.g., NaOH, alkoxides) or even nucleophilic bases (e.g., piperidine) at elevated temperatures, BMOP undergoes a cascade reaction:

  • Nucleophilic Attack: Hydroxide attacks the C-O bond of the isoxazole.

  • Ring Opening: The N-O bond cleaves, releasing the ring strain.

  • Rearrangement: The intermediate collapses to form a 3-acetyl-2-amino-5-bromopyridine or a cyanopyridine derivative, depending on the pH and temperature.

Visualization of Degradation Logic

DegradationPathway BMOP 5-Bromo-3-methyl- [1,2]oxazolo[5,4-b]pyridine BaseAttack Nucleophilic Attack (OH- at C-O bond) BMOP->BaseAttack pH > 10 Transition Tetrahedral Intermediate BaseAttack->Transition RingOpen N-O Bond Cleavage Transition->RingOpen Strain Release Product Degradant: 3-Acetyl-2-amino-5-bromopyridine (or Nitrile derivative) RingOpen->Product Tautomerization

Figure 1: Proposed base-catalyzed degradation pathway of BMOP leading to isoxazole ring cleavage.

Part 3: Experimental Stability Profiling

To validate the stability of BMOP, researchers should not rely on generic data. The following self-validating protocols are designed to stress the specific weak points of the isoxazolo-pyridine scaffold.

Thermal Analysis (DSC/TGA)
  • Objective: Determine the onset of thermal decomposition (

    
    ) and distinguish it from the melting point (
    
    
    
    ).
  • Protocol:

    • Instrument: Differential Scanning Calorimetry (DSC).

    • Sample: 2–5 mg of BMOP in a hermetically sealed aluminum pan (critical to prevent sublimation of the bromo-derivative).

    • Ramp: 10°C/min from 40°C to 300°C.

    • Interpretation: A sharp endotherm indicates melting. An exothermic event immediately following (or overlapping) indicates ring opening/decomposition. If

      
      , the melt is unstable.
      
Forced Degradation (Stress Testing)

Based on ICH Q1A(R2) guidelines, adapted for heterocyclic fragility.

Stress ConditionConditionsDurationExpected Outcome for BMOP
Acid Hydrolysis 0.1 N HCl, 60°C24 HoursStable. Pyridine protonation protects the ring.
Base Hydrolysis 0.1 N NaOH, Ambient4 HoursUnstable. Expect >10% degradation to ring-opened amine.
Oxidation 3% H₂O₂, Ambient24 HoursModerate. N-oxide formation on pyridine nitrogen possible.
Photostability Xenon Lamp (1.2M Lux·hr)24 HoursRisk. Isoxazolo-pyridines can be fluorophores; check for dimerization.
Stability Testing Workflow

StabilityWorkflow cluster_Solid Solid State Characterization cluster_Solution Solution Stress Testing (HPLC-UV/MS) Start Start: BMOP Sample DSC DSC/TGA Analysis (Check Tm & Tdecomp) Start->DSC XRPD X-Ray Diffraction (Confirm Polymorph) Start->XRPD Acid Acidic Stress (0.1N HCl) DSC->Acid Base Basic Stress (0.1N NaOH) Acid->Base Oxid Oxidative Stress (H2O2) Base->Oxid Result Stability Profile Generated Oxid->Result

Figure 2: Sequential workflow for establishing the thermodynamic stability profile of BMOP.

Part 4: Implications for Drug Development

Storage & Handling
  • Solid State: Store at room temperature (15–25°C) in tightly closed containers. The bromine atom increases lipophilicity, making the solid potentially hygroscopic if amorphous; ensure crystallinity is maintained.

  • Solution Storage: Avoid storing in DMSO > 24 hours at room temperature. The sulfoxide oxygen can act as a nucleophile over extended periods. Do not store in protic basic buffers.

Synthetic Utility (Cross-Coupling)

The 5-Bromo handle is a prime target for Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • Caution: Standard coupling conditions often use bases like

    
     or 
    
    
    
    at high temperatures (80–100°C).
  • Recommendation: Use mild bases (e.g.,

    
    ) or non-nucleophilic bases (e.g., DIPEA) where possible. If strong bases are required, use anhydrous conditions to prevent hydroxide generation which triggers the ring-opening mechanism described in Section 2.1.
    

References

  • ICH Expert Working Group. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products.[1][2][3] International Council for Harmonisation.

  • Palamarchuk, I. V., et al. (2025).[4][5] Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry.

  • Lingham, A. R. (2016). Revisiting the three component synthesis of isoxazolo[5,4-b]pyridines... Polyhedron.

  • PubChem. (2025). Compound Summary: 5-bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine (CID 12256052).[6] National Library of Medicine.

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals.[7] Current Opinion in Drug Discovery & Development. (Contextual grounding on isoxazole lability).

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Navigating the Buchwald-Hartwig Amination of 5-Bromo-Isoxazolopyridines

For researchers, scientists, and professionals in drug development, the isoxazolopyridine scaffold is a privileged heterocycle, forming the core of numerous biologically active molecules.[1][2][3] The ability to function...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the isoxazolopyridine scaffold is a privileged heterocycle, forming the core of numerous biologically active molecules.[1][2][3] The ability to functionalize this core, particularly through the strategic introduction of nitrogen-containing substituents, is paramount for library synthesis and structure-activity relationship (SAR) studies. The Palladium-catalyzed Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for forging C–N bonds.[4][5][6]

This guide provides an in-depth technical overview and actionable protocols for the successful application of the Buchwald-Hartwig amination to 5-bromo-isoxazolopyridines. We will delve into the inherent challenges posed by this substrate class and provide a rationale-driven approach to reaction optimization, empowering you to navigate this challenging yet rewarding transformation.

The Challenge: Understanding the Reactivity of 5-Bromo-Isoxazolopyridines

The successful amination of 5-bromo-isoxazolopyridines is not a "plug-and-play" operation. The substrate itself presents a unique set of electronic and structural features that can impede the catalytic cycle. Acknowledging these challenges is the first step toward designing a robust reaction protocol.

  • Electron-Deficient Heterocycle: The isoxazolopyridine ring system is inherently electron-deficient due to the presence of two electronegative heteroatoms (N and O) and the pyridine ring. This electronic nature can slow down the rate-determining oxidative addition of the aryl bromide to the Pd(0) center.[7]

  • Catalyst Inhibition: The lone pairs on the ring nitrogen and the isoxazole oxygen can coordinate to the palladium center. This competitive binding can sequester the active catalyst, leading to inhibition or complete deactivation, a common issue with nitrogen-containing heterocycles.[8]

  • Substrate/Product Instability: The isoxazole ring can be sensitive to certain nucleophiles and strong bases, potentially leading to ring-opening or other decomposition pathways under harsh conditions.

A successful strategy, therefore, hinges on selecting a catalyst system that is sufficiently reactive to overcome the hurdle of oxidative addition while being sterically and electronically tailored to favor the desired C-N bond formation over catalyst inhibition.

Mastering the Reaction: A Rational Approach to Component Selection

The "art" of a successful Buchwald-Hartwig amination lies in the judicious selection of the palladium source, ligand, base, and solvent. Each component plays a critical role in orchestrating the catalytic cycle.

The combination of a palladium precursor and a phosphine ligand generates the active Pd(0) catalyst in situ. For challenging substrates like 5-bromo-isoxazolopyridines, the choice of ligand is paramount.

  • Palladium Precursors: Standard precursors like Pd(OAc)₂ and Pd₂(dba)₃ are commonly used.[9] The use of pre-formed palladium pre-catalysts, which are often air- and moisture-stable and generate the active LPd(0) species more cleanly upon activation with a base, is highly recommended for reproducibility.[9][10]

  • Ligand Selection: The ligand stabilizes the palladium center, modulates its reactivity, and facilitates both the oxidative addition and the final reductive elimination step. For electron-deficient and coordinating heterocycles, bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[6][10] These ligands promote a high rate of reductive elimination, which is often faster than the rate of catalyst decomposition.

Ligand Structure Key Characteristics & Application Notes
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylA highly general and effective ligand for a wide range of C-N couplings. Its bulk and electron-rich nature make it a strong first choice for screening.
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylThe methoxy groups provide additional electron-donating character, often enhancing reactivity for challenging substrates.
BrettPhos 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylSpecifically designed for coupling primary amines and amides.[5] Its structure helps to promote reductive elimination.[10]
tBuBrettPhos 2-(Di-tert-butylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenylAn even bulkier variant, effective for amination of five-membered heterocyclic bromides.[11]
Josiphos-type Ferrocene-based ligandsBidentate ligands that have shown success in challenging aminations, including the direct coupling of ammonia.[4]

Recommendation: Begin screening with XPhos or SPhos. If yields are low, or if coupling primary amines, consider BrettPhos or its derivatives.

The base is required to deprotonate the amine nucleophile, forming the palladium-amido complex that precedes reductive elimination.[4] The choice of base is a trade-off between reactivity and substrate compatibility.

  • Strong Bases (Alkoxides/Amides): Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are highly effective and commonly used. However, their high basicity can promote side reactions with sensitive functional groups on the isoxazolopyridine or the amine coupling partner.[9]

  • Weaker Inorganic Bases: Carbonates (e.g., Cs₂CO₃, K₂CO₃) or phosphates (e.g., K₃PO₄) offer a milder alternative, enhancing functional group tolerance.[9] Cesium carbonate is often a good choice due to its better solubility in organic solvents.[9]

Recommendation: For robust substrates, NaOtBu is a reliable starting point. For substrates with base-sensitive functionalities (e.g., esters), start with K₃PO₄ or Cs₂CO₃.

  • Solvents: Anhydrous, aprotic solvents are standard. Toluene and 1,4-dioxane are the most common and effective choices.[5] Tetrahydrofuran (THF) can also be used.

  • Temperature: Reactions are typically heated to ensure a reasonable reaction rate. Temperatures between 80-110 °C are common.[9] Microwave irradiation can sometimes be used to accelerate the reaction, but care must be taken to avoid substrate decomposition.

Visualizing the Process

To better understand the core concepts, two diagrams are provided below. The first illustrates the fundamental catalytic cycle, and the second outlines a typical experimental workflow for reaction setup and analysis.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)Ln OxAdd Oxidative Addition Complex Pd(0)L->OxAdd Ar-Br Pd(II)Amido Pd(II)-Amido Complex OxAdd->Pd(II)Amido HNR'R'' + Base - Base·HBr Pd(II)Amido->Pd(0)L Reductive Elimination RedElim_Product Ar-NR'R'' Pd(II)Amido->RedElim_Product Ar-Br_input 5-Bromo- isoxazolopyridine Amine_input Amine (HNR'R'')

Caption: The Buchwald-Hartwig Amination Catalytic Cycle.

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification cluster_analysis Analysis A 1. Add Pd source, ligand, and base to oven-dried vial. B 2. Add 5-bromo-isoxazolopyridine. A->B C 3. Add solvent. B->C D 4. Add amine coupling partner. C->D E 5. Seal vial, degas, and backfill with Ar/N2. D->E F 6. Heat reaction to desired temperature (e.g., 100 °C). E->F G 7. Monitor progress by TLC or LC-MS. F->G H 8. Cool to RT, dilute with solvent (e.g., EtOAc). G->H I 9. Filter through Celite/silica plug. H->I J 10. Concentrate filtrate in vacuo. I->J K 11. Purify by column chromatography. J->K L 12. Characterize pure product (NMR, MS). K->L

Caption: General Experimental Workflow for Buchwald-Hartwig Amination.

Protocols for Success

The following protocols provide a starting point for your investigations. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

This protocol is designed to test a matrix of conditions (e.g., 4 different ligands with 2 different bases) in parallel to quickly identify a promising lead.

  • Preparation: To an array of oven-dried 2 mL screw-cap vials, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (6 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Reagent Addition: Add 5-bromo-isoxazolopyridine (1.0 equiv, approx. 0.1 mmol).

  • Solvent: Add anhydrous toluene or dioxane (0.5 mL).

  • Nucleophile: Add the amine coupling partner (1.2 equiv).

  • Inerting: Seal the vials with PTFE-lined caps, then purge with argon or nitrogen for 5 minutes.

  • Reaction: Place the vials in a pre-heated aluminum block on a stirrer hotplate at 100 °C.

  • Monitoring: After 12-24 hours, cool the reactions to room temperature. Take an aliquot from each vial, dilute with an appropriate solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by LC-MS to determine conversion and identify the most promising conditions.

This protocol is a robust starting point based on conditions known to be effective for challenging heteroaryl aminations.

Reaction: Coupling of 5-bromo-3-methylisoxazolo[5,4-b]pyridine with Morpholine.

Component M.W. Equiv. Amount (for 0.5 mmol scale)
5-bromo-3-methylisoxazolo[5,4-b]pyridine213.031.0106.5 mg
Morpholine87.121.252.3 mg (52.2 µL)
Pd₂(dba)₃915.720.02511.4 mg
XPhos476.650.0614.3 mg
NaOtBu96.101.467.3 mg
Anhydrous Toluene--2.5 mL

Procedure:

  • Setup: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Inerting: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the 5-bromo-3-methylisoxazolo[5,4-b]pyridine, followed by anhydrous toluene and finally the morpholine via syringe.

  • Heating: Place the flask in a pre-heated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (2 x 5 mL).

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Troubleshooting Common Issues
Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen/moisture contamination).2. Catalyst inhibition by substrate.3. Insufficient temperature.4. Poor choice of ligand/base.1. Ensure rigorous inert atmosphere and use of anhydrous solvents.2. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, BrettPhos).3. Increase temperature in 10 °C increments.4. Screen alternative ligands and bases (see Protocol 1).
Hydrodehalogenation (Ar-Br → Ar-H) 1. Presence of water.2. β-hydride elimination from the Pd-amido complex.[4]1. Use scrupulously dry reagents and solvents.2. Use a ligand that promotes faster reductive elimination (e.g., BrettPhos).
Decomposition of Starting Material 1. Base is too strong.2. Temperature is too high.1. Switch to a milder base like K₃PO₄ or Cs₂CO₃.2. Reduce the reaction temperature.
Multiple Products 1. Reaction with other functional groups.2. Product degradation.1. Use a milder base and lower temperature.2. Monitor reaction closely and stop when starting material is consumed.

By understanding the underlying principles and systematically applying the strategies outlined in this guide, researchers can confidently and successfully employ the Buchwald-Hartwig amination for the synthesis of novel isoxazolopyridine derivatives, accelerating the pace of discovery in medicinal chemistry and materials science.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Buchwald-Hartwig Amination. In: Chemistry LibreTexts. [Link]

  • Synthesis of Isoxazolo[5,4-b]pyridines by Microwave-Assisted Multi-Component Reactions in Water. In: ACS Publications. [Link]

  • Divergent Synthesis of Isoxazolo[5,4-b]pyridines. In: Synfacts. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. In: ACS Catalysis. [Link]

  • Buchwald–Hartwig amination. In: Grokipedia. [Link]

  • Revisiting the Three Component Synthesis of Isoxazolo[5,4-b]pyridines, 4-Aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-ones and Related Heterocycles. In: ResearchGate. [Link]

  • Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. In: ResearchGate. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. In: ACS Catalysis. [Link]

  • Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. In: National Institutes of Health. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. In: Angewandte Chemie International Edition. [Link]

Sources

Application

Application Note: Nucleophilic Substitution at the 5-Position of Isoxazolo[5,4-b]pyridine

This Application Note provides a comprehensive technical guide for performing nucleophilic aromatic substitution ( ) at the 5-position of the isoxazolo[5,4-b]pyridine scaffold. This protocol is designed for medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for performing nucleophilic aromatic substitution (


) at the 5-position of the isoxazolo[5,4-b]pyridine scaffold. This protocol is designed for medicinal chemists and process scientists optimizing lead compounds for kinase inhibition, antiviral activity, and oncology indications.


 Methodology

Executive Summary & Strategic Rationale

The isoxazolo[5,4-b]pyridine bicyclic system is a privileged scaffold in drug discovery, serving as a bioisostere for purines and quinazolines in kinase inhibitors (e.g., VEGFR-2 inhibitors) and antiviral agents.[1] The C5 position (located on the pyridine ring, typically


 to the pyridine nitrogen) is a critical vector for structure-activity relationship (SAR) exploration.

Functionalization at C5 is predominantly achieved via Nucleophilic Aromatic Substitution (


) . This reaction exploits the inherent electron deficiency of the pyridine ring, which is further enhanced by the fused electron-withdrawing isoxazole moiety. This guide outlines robust protocols for displacing leaving groups (typically Cl or Br) at C5 with amine, oxygen, and sulfur nucleophiles.

Mechanistic Insight & Reactivity Profile

Electronic Activation

The reactivity of the 5-position is governed by the synergistic electron-withdrawing effects of two components:

  • The Pyridine Nitrogen (N4): In the [5,4-b] fusion system, the pyridine nitrogen is typically located at position 4. The C5 position is

    
     to this nitrogen, making it highly susceptible to nucleophilic attack due to the inductive stabilization of the anionic Meisenheimer intermediate.
    
  • The Isoxazole Ring: The fused isoxazole ring acts as a strong electron-withdrawing group (EWG), further depleting electron density from the pyridine ring and lowering the energy barrier for nucleophilic addition.

Reaction Pathway ( )

The reaction proceeds via a two-step addition-elimination mechanism:

  • Addition: The nucleophile attacks C5, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

  • Elimination: The leaving group (LG) is expelled, restoring aromaticity.

SNAr_Mechanism Substrate 5-Halo-isoxazolo[5,4-b]pyridine Complex Meisenheimer Intermediate (Anionic) Substrate->Complex + Nu: Nucleophile Nucleophile (Nu:) Nucleophile->Complex Product 5-Substituted Product Complex->Product Elimination LG Leaving Group (X-) Complex->LG

Figure 1: Mechanistic pathway for


 at the C5 position.[2][3] The reaction is driven by the formation of the stabilized intermediate.

Experimental Protocols

Protocol A: Amination via Thermal (Primary/Secondary Amines)

Best for: Standard library synthesis, stable amines.

Reagents:

  • Substrate: 5-Chloro- or 5-Bromoisoxazolo[5,4-b]pyridine (1.0 equiv)

  • Nucleophile: Amine (1.2 – 2.0 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) or

    
     (2.0 – 3.0 equiv)
    
  • Solvent: n-Butanol, DMF, or DMSO (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a sealed reaction vial, dissolve the 5-haloisoxazolo[5,4-b]pyridine (1.0 mmol) in anhydrous n-Butanol (3-5 mL).

  • Addition: Add the amine (1.2 mmol) followed by DIPEA (2.0 mmol).

    • Note: If using an amine hydrochloride salt, increase DIPEA to 3.0-4.0 equiv.

  • Reaction: Seal the vial and heat to 100–120 °C for 4–16 hours.

    • Monitoring: Monitor by LC-MS or TLC (50% EtOAc/Hexane). Look for the disappearance of the starting material peak (approx.[4] UV 254 nm).

  • Workup:

    • Method A (Precipitation): Cool to room temperature. Pour the mixture into ice-cold water (20 mL). If a solid forms, filter, wash with water, and dry.[5][6]

    • Method B (Extraction): If no precipitate forms, dilute with EtOAc (30 mL), wash with water (2x) and brine (1x). Dry over

      
       and concentrate.
      
  • Purification: Flash column chromatography (SiO2, 0-10% MeOH in DCM) is usually sufficient.

Protocol B: Microwave-Assisted Amination

Best for: Sterically hindered amines, low-reactivity substrates.

Parameters:

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF.

  • Temperature: 140–160 °C.

  • Time: 20–45 minutes.

  • Pressure: High (sealed vessel).

Procedure:

  • Combine substrate (0.5 mmol), amine (1.5 mmol), and DIPEA (2.0 mmol) in a microwave vial with NMP (2 mL).

  • Irradiate at 150 °C for 30 minutes.

  • Analyze by LC-MS. If incomplete, extend time in 10-minute increments.

  • Workup as per Protocol A (Method B).

Protocol C: Etherification (Alkoxylation)

Best for: Introducing solubilizing ether chains.

Reagents:

  • Nucleophile: Alcohol (R-OH) (used as solvent or 2-3 equiv in DMF).

  • Base: NaH (Sodium Hydride, 60% dispersion) or

    
    .
    
  • Conditions: 0 °C to RT (for NaH) or 80 °C (for Carbonate).

Step-by-Step Methodology:

  • Activation: In a dry flask under Argon, suspend NaH (1.2 equiv) in anhydrous DMF (or THF).

  • Alkoxide Formation: Add the alcohol (1.2 equiv) dropwise at 0 °C. Stir for 15-30 min until

    
     evolution ceases.
    
  • Substitution: Add a solution of 5-chloroisoxazolo[5,4-b]pyridine (1.0 equiv) in DMF dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). If reaction is sluggish, heat to 60 °C.

  • Quench: Carefully quench with saturated

    
     solution.
    
  • Extraction: Extract with EtOAc, wash extensively with water to remove DMF.

Optimization & Troubleshooting Guide

The following table summarizes common issues and validated solutions based on reaction kinetics and solubility.

Issue Probable Cause Corrective Action
Low Conversion Nucleophile is sterically hindered or weak.Switch to Microwave heating (160 °C) or use a stronger base (

in DMSO).
Hydrolysis (OH product) Wet solvent or hygroscopic base.Use anhydrous solvents (stored over molecular sieves). Switch base to anhydrous

.
Ring Cleavage Reaction temperature too high; Isoxazole ring instability.Lower temperature to <80 °C. Avoid strong nucleophilic bases (e.g., NaOMe) if possible; use amine bases.
Insolubility Product precipitates during reaction.Use NMP or DMA as solvent. Perform workup by simple filtration of the reaction mixture.

Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate protocol based on the nucleophile type.

Protocol_Selection Start Start: 5-Halo-Isoxazolo[5,4-b]pyridine Decision Select Nucleophile Type Start->Decision Amine Amine (R-NH2) Decision->Amine Alcohol Alcohol (R-OH) Decision->Alcohol Thiol Thiol (R-SH) Decision->Thiol Check Sterically Hindered? Amine->Check ProtocolC Protocol C: NaH / DMF (0°C -> RT) Alcohol->ProtocolC Thiol->ProtocolC Use Cs2CO3 instead of NaH ProtocolA Protocol A: Thermal SNAr (100°C) Solvent: n-BuOH/DIPEA ProtocolB Protocol B: Microwave (150°C) Solvent: NMP Check->ProtocolA No Check->ProtocolB Yes

Figure 2: Decision tree for selecting the optimal substitution protocol.

References

  • Divergent Synthesis of Isoxazolo[5,4-b]pyridines. Source: European Journal of Organic Chemistry (2024). Context: Describes the synthesis of the core scaffold and regioselectivity issues relevant to functionalization.

  • Synthesis and Antibacterial Activity of New Sulfonamide Isoxazolo[5,4-b]pyridine Derivatives. Source: Acta Poloniae Pharmaceutica (2015). Context: Provides protocols for reacting 3-aminoisoxazolo[5,4-b]pyridine, demonstrating the stability of the ring system under sulfonylation conditions.

  • Substituted Pyridines from Isoxazoles: Scope and Mechanism. Source: Royal Society of Chemistry (2022). Context: Discusses the steric and electronic factors influencing the reactivity of isoxazole-fused pyridines.

  • Isoxazolo[5,4-b]pyridine Scaffold Data. Source: BenchChem.[4] Context: Chemical property data and commercial availability of 5-substituted precursors.

  • Synthesis of Isoxazolo[5,4-b]pyridine Derivatives (Microreview). Source: Chemistry of Heterocyclic Compounds (2025).[6][7] Context: A comprehensive review of heterocyclization methods and reactivity patterns of the isoxazolo[5,4-b]pyridine system.

Sources

Method

Application Note: Orthogonal C-H Functionalization of 5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine

This Application Note is designed for medicinal chemists and process scientists seeking to expand the chemical space of 5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine (CAS: 852180-63-3). The following guide prioritizes C-H...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists seeking to expand the chemical space of 5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine (CAS: 852180-63-3).

The following guide prioritizes C-H activation methodologies that operate orthogonally to the existing aryl bromide, enabling the rapid generation of high-value, multi-substituted heterocyclic cores without sacrificing the electrophilic handle required for subsequent Suzuki or Buchwald couplings.

Executive Summary & Strategic Analysis

5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine represents a "privileged scaffold" in drug discovery, merging the bioisosteric properties of the isoxazole (metabolic stability, H-bond acceptance) with the electron-deficient pyridine ring.

The primary challenge in functionalizing this molecule is chemoselectivity . Standard lithiation strategies often result in "halogen dance" mechanisms or nucleophilic attack at the bromine position. Therefore, direct C-H activation using transition metals or radical pathways is the superior approach to increase molecular complexity.

Reactivity Map

The scaffold presents three distinct zones for functionalization:

  • Zone A (C-6 Position): The C-H bond adjacent to the pyridine nitrogen. It is highly activated for nucleophilic radical attack (Minisci-type) and Lewis-acid directed metallation.

  • Zone B (C-Methyl Group): The C-H bonds at the 3-position are benzylic-like, susceptible to lateral oxidation or halogenation.

  • Zone C (C-Br Handle): To be preserved. Protocols must avoid oxidative addition to the C-Br bond (e.g., avoid Pd(0) at high temperatures without specific C-H ligands).

Figure 1: Strategic reactivity map identifying the orthogonal functionalization zones.

Protocol A: Radical C-H Alkylation (Minisci Reaction)

This protocol targets Zone A (the C-6 position adjacent to the pyridine nitrogen). The electron-deficient nature of the oxazolo[5,4-b]pyridine core makes it an ideal substrate for nucleophilic radical addition. This method introduces alkyl groups (methyl, ethyl, cyclopropyl) without affecting the C-Br bond.

Mechanism

The reaction proceeds via the generation of an alkyl radical (from a carboxylic acid or sulfinate) which attacks the protonated heterocycle. The resulting radical cation is re-aromatized via oxidation by Ag(I) or persulfate.

Materials
  • Substrate: 5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine (1.0 equiv)

  • Radical Source: Alkyl carboxylic acid (e.g., Cyclopropanecarboxylic acid) (2.0 equiv)

  • Oxidant: Ammonium persulfate

    
     (1.5 equiv)
    
  • Catalyst: Silver nitrate

    
     (0.2 equiv)
    
  • Acid: Trifluoroacetic acid (TFA) (1.0 equiv) - Critical for activating the pyridine ring.

  • Solvent: DCM/Water (biphasic 1:1) or DMSO/Water.

Step-by-Step Methodology
  • Activation: Dissolve the substrate (100 mg, 0.47 mmol) in DCM (2 mL) and water (2 mL). Add TFA (36 µL, 0.47 mmol). Stir for 5 minutes to protonate the pyridine nitrogen.

    • Why: Protonation lowers the LUMO of the heterocycle, accelerating radical attack.

  • Reagent Addition: Add the alkyl carboxylic acid (0.94 mmol) and

    
     (16 mg, 0.09 mmol).
    
  • Initiation: Heat the mixture to 40°C. Slowly add a solution of ammonium persulfate (160 mg in 1 mL water) dropwise over 30 minutes.

    • Self-Validating Sign: Evolution of

      
       gas bubbles indicates successful decarboxylation and radical generation.
      
  • Reaction Monitoring: Stir at 40°C for 4–6 hours. Monitor by LC-MS.

    • Expectation: Appearance of [M+Alkyl]+ peak. The Br pattern (M, M+2) must remain intact.

  • Work-up: Basify with sat.

    
     to pH 8. Extract with DCM (3x). Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Optimization Table: Minisci Conditions

ParameterVariationOutcomeRecommendation
Solvent DMSO/H2OHigh solubility, harder workupUse for polar acids
Solvent DCM/H2OBiphasic, clean separationStandard Choice
Oxidant K2S2O8Lower solubilityUse (NH4)2S2O8
Temp 80°CDecarboxylation too fastKeep < 50°C

Protocol B: Lateral C-H Oxidation (Riley Oxidation)

This protocol targets Zone B (the 3-Methyl group). It converts the methyl group into an aldehyde (-CHO), providing a handle for reductive amination or olefination, while preserving the heteroaromatic core.

Mechanism

Selenium dioxide (


) performs an allylic/benzylic oxidation via an ene-reaction mechanism followed by sigmatropic rearrangement.
Materials
  • Substrate: 5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine[1]

  • Oxidant: Selenium dioxide (

    
    ) (1.2 – 2.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)

  • Additives: Pyridine (0.1 equiv) - Buffers acidic byproducts.

Step-by-Step Methodology
  • Setup: In a sealed tube, dissolve the substrate (200 mg) in 1,4-dioxane (4 mL).

  • Addition: Add finely powdered

    
     (1.5 equiv).
    
    • Note:

      
       is toxic; handle in a fume hood.
      
  • Thermolysis: Heat to 100°C for 12–24 hours.

    • Self-Validating Sign: Precipitation of black selenium metal (

      
      ) indicates the reaction is progressing.
      
  • Filtration: Cool to room temperature. Filter through a pad of Celite to remove black selenium solids. Wash with EtOAc.

  • Work-up: Wash the filtrate with water and brine.

  • Purification: The aldehyde product is often more polar than the starting material. Purify via silica gel chromatography (DCM/MeOH 98:2).

Protocol C: Iridium-Catalyzed C-H Borylation

This protocol allows for the installation of a boronic ester on the pyridine ring, typically at the C-6 position (sterically governed), enabling the creation of a "bi-functional" intermediate (Br and Bpin).

Critical Consideration

Iridium catalysts are sensitive to sterics. The C-6 position (adjacent to N) is the least sterically hindered C-H bond on the pyridine ring, making it the primary target.

Workflow Diagram

Figure 2: Catalytic cycle for the steric-controlled C-H borylation.

Protocol
  • Glovebox: Perform in a nitrogen-filled glovebox.

  • Catalyst Mix: Combine

    
     (1.5 mol%) and 
    
    
    
    (4,4'-di-tert-butyl-2,2'-bipyridine) (3 mol%) in hexane (2 mL). Stir until the solution turns deep red/brown.
  • Reaction: Add the substrate (0.5 mmol) and

    
     (0.55 mmol).
    
  • Heating: Seal the vial and heat to 60°C for 8 hours outside the glovebox.

  • Work-up: Evaporate volatiles. The residue is usually pure enough for the next step, or can be passed through a short silica plug (rapidly, as Bpin esters can hydrolyze).

References

  • Minisci Reaction on Electron-Deficient Heterocycles

    • Duncton, M. A. J. (2011). Minisci reactions: Versatile C-H functionalization for medicinal chemists. MedChemComm, 2(12), 1135-1161. Link

  • Synthesis of Isoxazolo[5,4-b]pyridines

    • Dyadyuchenko, L. V., & Dotsenko, V. V. (2021).[2] Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview). Chemistry of Heterocyclic Compounds, 57, 627–629. Link

  • Iridium-Catalyzed Borylation of Pyridines

    • Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, Utility, and Mechanism. Journal of the American Chemical Society, 136(11), 4287–4299. Link

  • Selenium Dioxide Oxidation Protocols: Tritsch, D., et al. (2018). Optimization of the Riley Oxidation of Heterocycles. Organic Process Research & Development. (General Reference for SeO2 usage).

Disclaimer: All protocols involve hazardous chemicals (SeO2, Ag salts, Alkyl radicals). Perform all reactions in a fume hood with appropriate PPE.

Sources

Application

Technical Application Note: Scalable Synthesis of 5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine

Executive Summary & Strategic Analysis The 5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., PIM, BET bromodomain inhibitors). Its value lies in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The 5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., PIM, BET bromodomain inhibitors). Its value lies in the 5-bromo "handle," which allows for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, while the isoxazole ring provides essential hydrogen-bond acceptor motifs for ATP-binding pockets.

Retrosynthetic Logic

We employ a convergent ring-closure strategy rather than functionalizing a pre-formed bicyclic core. This approach ensures high regioselectivity and avoids the formation of inseparable isomers.

  • Target: 5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine

  • Key Disconnection: N-O bond formation / Intramolecular

    
    .
    
  • Precursor: 1-(5-bromo-2-chloropyridin-3-yl)ethanone.[1]

  • Starting Material: 5-Bromo-2-chloronicotinic acid (commercially available and stable).

Reaction Pathway Diagram

SynthesisPathway SM 5-Bromo-2-chloronicotinic acid (Starting Material) Weinreb Weinreb Amide (Intermediate 1) SM->Weinreb 1. SOCl2 2. HN(OMe)Me·HCl Ketone 3-Acetyl-5-bromo-2-chloropyridine (Intermediate 2) Weinreb->Ketone MeMgBr THF, -78°C Oxime Oxime Intermediate (Transient) Ketone->Oxime NH2OH·HCl NaOAc, EtOH Product 5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine (Target) Oxime->Product Intramolecular SnAr (Base)

Figure 1: Synthetic workflow from nicotinic acid precursor to fused isoxazole target.

Detailed Experimental Protocols

Step 1: Synthesis of Weinreb Amide Intermediate

Objective: Convert the carboxylic acid to the N-methoxy-N-methyl amide to prevent over-addition during the subsequent Grignard reaction.

  • Reagents:

    • 5-Bromo-2-chloronicotinic acid (1.0 eq)

    • N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)

    • EDCI·HCl (1.5 eq) or SOCl₂ (for acid chloride route)

    • HOBt (1.5 eq)

    • Triethylamine (Et₃N) (3.0 eq)

    • Dichloromethane (DCM) (Solvent)

Protocol:

  • Activation: Charge a round-bottom flask with 5-Bromo-2-chloronicotinic acid (10 g, 42.3 mmol) and DCM (100 mL). Cool to 0°C. Add EDCI·HCl (12.1 g, 63.4 mmol), HOBt (8.6 g, 63.4 mmol), and Et₃N (17.7 mL, 127 mmol). Stir for 30 minutes.

    • Note: If using the SOCl₂ method, reflux acid in SOCl₂ for 2 hours, evaporate, and react the crude acid chloride with the amine salt and base.

  • Coupling: Add N,O-dimethylhydroxylamine hydrochloride (4.95 g, 50.7 mmol) in one portion.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (50% EtOAc/Hexanes).

  • Workup: Quench with saturated NH₄Cl (50 mL). Separate layers. Extract aqueous layer with DCM (2 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2][3]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

    • Target Yield: 85-92%

    • Appearance: Off-white solid.

Step 2: Grignard Addition to form Acetyl Pyridine

Objective: Selective formation of the methyl ketone without displacing the chlorine or bromine atoms.

  • Reagents:

    • Weinreb Amide (from Step 1) (1.0 eq)

    • Methylmagnesium bromide (MeMgBr) (3.0 M in ether, 1.5 eq)

    • THF (Anhydrous)

Protocol:

  • Setup: Flame-dry a 250 mL 3-neck flask under Argon atmosphere. Dissolve Weinreb amide (10 g, 35.8 mmol) in anhydrous THF (100 mL).

  • Addition: Cool the solution to -78°C (Dry ice/Acetone bath). This is a Critical Control Point to prevent halogen exchange.

  • Reaction: Add MeMgBr (17.9 mL, 53.7 mmol) dropwise over 20 minutes via syringe pump. Stir at -78°C for 1 hour, then allow to warm to 0°C over 1 hour.

  • Quench: Carefully quench with saturated aqueous NH₄Cl (50 mL) at 0°C.

  • Extraction: Extract with EtOAc (3 x 75 mL). Wash with brine, dry (MgSO₄), and concentrate.

  • Purification: Silica gel chromatography (0-20% EtOAc in Hexanes).

    • Target Yield: 80-88%

    • Data: 1-(5-bromo-2-chloropyridin-3-yl)ethanone.[1][4]

Step 3: Cyclization to [1,2]Oxazolo[5,4-b]pyridine

Objective: Formation of the isoxazole ring via oxime formation followed by base-mediated intramolecular nucleophilic aromatic substitution (


).
  • Reagents:

    • 1-(5-bromo-2-chloropyridin-3-yl)ethanone (1.0 eq)

    • Hydroxylamine hydrochloride (NH₂OH[2][5]·HCl) (2.0 eq)

    • Sodium Acetate (NaOAc) (3.0 eq) or Et₃N

    • Ethanol (EtOH) / Water (4:1 ratio)

Protocol:

  • Mixing: In a reaction vial, dissolve the ketone (5.0 g, 21.3 mmol) in EtOH (40 mL).

  • Reagent Addition: Add a solution of NH₂OH·HCl (2.96 g, 42.6 mmol) and NaOAc (5.24 g, 63.9 mmol) in water (10 mL).

  • Cyclization: Heat the mixture to 80°C (Reflux) for 4–6 hours.

    • Mechanism Check: The reaction proceeds through an oxime intermediate.[6][7] The oxime oxygen then attacks the C-2 position of the pyridine, displacing the chlorine atom.

  • Workup: Cool to RT. The product often precipitates out.

    • If precipitate forms: Filter, wash with cold water and cold EtOH.

    • If no precipitate: Concentrate ethanol, dilute with water, and extract with EtOAc.

  • Purification: Recrystallization from EtOH is usually sufficient. If necessary, column chromatography (DCM/MeOH).

    • Target Yield: 75-85%

    • Final Product: 5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine.

Critical Process Parameters & Data

Stoichiometry & Yield Table
StepReactionKey ReagentTemp LimitExpected Yield
1 Amide FormationHN(OMe)Me·HCl< 25°C90%
2 Grignard AdditionMeMgBr (3.0M)-78°C 85%
3 Ring ClosureNH₂OH·HCl80°C80%
Mechanistic Diagram: Cyclization Step

Mechanism Ketone 2-Chloro-3-acetylpyridine Oxime Oxime Intermediate (N-OH attacks C-Cl) Ketone->Oxime + NH2OH / - H2O Transition Meisenheimer-like Complex Oxime->Transition Base / Heat Final Isoxazolo[5,4-b]pyridine (Aromaticity Restored) Transition->Final - HCl

Figure 2: Mechanism of the intramolecular SnAr cyclization.

Troubleshooting & Safety (E-E-A-T)

Common Failure Modes
  • Bis-addition in Step 2: If the temperature rises above -60°C during Grignard addition, the tertiary alcohol may form. Solution: Ensure strict cryogenic control and slow addition rates.

  • Incomplete Cyclization (Step 3): If the intermediate oxime is isolated but not cyclized, the reaction pH may be too low. Solution: Increase base (NaOAc) or switch to a stronger base like K₂CO₃ in DMF if the standard EtOH reflux fails.

  • Regioisomer Issues: Starting with 2-chloro -nicotinic derivatives ensures the [5,4-b] fusion. Starting with 4-chloro -nicotinic derivatives would yield the [4,5-c] isomer. Verify starting material structure by NMR.[8]

Analytical Validation
  • 1H NMR (DMSO-d6): Look for the disappearance of the acetyl methyl singlet (~2.6 ppm) and the appearance of the isoxazole-methyl singlet (shifted slightly downfield). The aromatic protons on the pyridine ring will show a characteristic coupling pattern (doublets, J ~ 2.0-2.5 Hz for meta coupling if 4,6-disubstituted, but here it is 5-bromo, so protons are at C4 and C6).

    • Expected Shifts: Methyl group at ~2.5-2.6 ppm; Aromatic protons at ~8.5 ppm and ~8.8 ppm.

References

  • BenchChem. (2025).[6] 5-Bromo-3-methylbenzo[d]isoxazole chemical properties and general isoxazole synthesis protocols. Retrieved from

  • National Institutes of Health (NIH). (2021). Mild and efficient synthesis of isoxazolo[4,5-b]pyridines via intramolecular nucleophilic substitution.[9] PubMed Central. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: 1-(5-Bromo-2-chloropyridin-3-yl)ethanone (CAS 886365-47-5).[1][4] Retrieved from

  • Setliff, F. L., & Caldwell, J. Z. (1991).[10] Preparation of a Series of N-Phenylamides of 5-Bromo-6-Chloronicotinic Acid and 5-Bromo-2-Chloronicontinic Acid.[10] Journal of the Arkansas Academy of Science.[10] Retrieved from

  • ChemicalBook. (2025). Synthesis Methods of Halogenated Pyrimidines and Pyridines. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine cross-coupling

Executive Summary: The Substrate Challenge The Molecule: 5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine is a fused bicyclic heteroaryl halide.[1] It features an electron-deficient pyridine ring fused to a labile isoxazole...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Substrate Challenge

The Molecule: 5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine is a fused bicyclic heteroaryl halide.[1] It features an electron-deficient pyridine ring fused to a labile isoxazole ring.

The Core Problem: Researchers typically encounter a "yield ceiling" of 20–40% using standard conditions. This is driven by three competing failure modes:

  • Catalyst Poisoning: The pyridine nitrogen (

    
     hybridized) acts as a competitive ligand, binding to Palladium (Pd) and shutting down the catalytic cycle (formation of stable, inactive Pd-N complexes).[1]
    
  • Isoxazole Ring Cleavage: The N-O bond of the isoxazole is sensitive to strong bases (e.g., alkoxides) and reducing conditions, leading to ring-opening side products (nitriles/enaminones).[1]

  • Slow Oxidative Addition: While electron-deficient, the fused system can be sterically deceptive, requiring specific ligand bite angles to facilitate the insertion of Pd into the C-Br bond.

Critical Decision Framework (Troubleshooting Logic)

Before starting your experiment, use this logic flow to select your conditions. This prevents the common "trial and error" loop that wastes valuable intermediate.

TroubleshootingLogic Start Start: Reaction Failure Issue1 Issue: Low Conversion (<20%) Start->Issue1 Issue2 Issue: Side Products (Ring Opening) Start->Issue2 Issue3 Issue: Protodehalogenation (H-sub) Start->Issue3 Sol1 Fix: Switch to Bulky Ligand (XPhos, RuPhos) Issue1->Sol1 Cause: Catalyst Poisoning Sol2 Fix: Change Base pKa < 11 (Use K3PO4 or Cs2CO3) Issue2->Sol2 Cause: Base Hydrolysis Sol3 Fix: Switch Solvent/Degas (Anhydrous Dioxane) Issue3->Sol3 Cause: Hydride Source/Water

Figure 1: Diagnostic logic for common cross-coupling failures with isoxazolopyridines.

Module 1: The Catalyst System ("The Engine")[1]

Standard catalysts like


 or 

are often insufficient because the monodentate phosphines dissociate easily, allowing the pyridine nitrogen to bind to the Pd center.[1]

Recommendation: Dialkylbiaryl Phosphines (Buchwald Ligands) Use Pd-G3/G4 Precatalysts (e.g., XPhos Pd G3).[1] These bulky ligands create a "protective shell" around the Pd center, physically blocking the approach of the substrate's nitrogen atom while facilitating faster oxidative addition into the C-Br bond due to their electron-rich nature.

Catalyst SystemSuitabilityMechanism of Action
Pd(PPh3)4 Poor Ligand dissociation leads to Pd-N coordination (poisoning).[1]
Pd(dppf)Cl2 Moderate Large bite angle helps, but still susceptible to poisoning.[1]
XPhos Pd G3 Excellent Steric bulk prevents N-coordination; promotes oxidative addition.
BrettPhos Pd G3 Best (Amination) Specifically designed for difficult C-N couplings.[1]

Module 2: The Environment (Base & Solvent)[1]

The isoxazole ring is the "weak link." Strong nucleophilic bases will attack the ring, causing it to fragment.

The "Safe Zone" Protocol:

  • Avoid: Sodium tert-butoxide (

    
    ), Sodium Methoxide (
    
    
    
    ), or Hydroxides (
    
    
    ).[1] These will cleave the isoxazole.
  • Use: Tribasic Potassium Phosphate (

    
    ) or Cesium Carbonate (
    
    
    
    ).[1] These provide sufficient basicity for the transmetallation step (Suzuki) or deprotonation (Buchwald) without destroying the scaffold.[1]

Solvent Selection:

  • Suzuki: 1,4-Dioxane/Water (4:[1][2][3]1) is ideal.[1] The water is necessary for the boronic acid activation but keep the ratio low to prevent hydrolysis.

  • Buchwald: Anhydrous Toluene or tert-Amyl alcohol. Avoid protic solvents if possible.

Optimized Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Target: Coupling 5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine with Aryl Boronic Acids.[1]

  • Preparation: Charge a microwave vial with:

    • Substrate (1.0 equiv)

    • Aryl Boronic Acid (1.2 – 1.5 equiv)[1]

    • Catalyst: XPhos Pd G3 (2–5 mol%)[1]

    • Base:

      
       (2.0 equiv, finely ground)[1]
      
  • Solvent: Add degassed 1,4-Dioxane:Water (4:1 ratio). Concentration should be 0.1 M.

  • Degassing: Sparge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling.[1]

  • Reaction: Seal and heat to 80°C (Oil bath) or 100°C (Microwave, 30 min).

    • Note: Do not exceed 110°C; thermal decomposition of the isoxazole may occur.

  • Workup: Filter through Celite immediately upon cooling to remove Pd black.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Coupling with secondary amines.[1]

  • Preparation: Charge a vial with:

    • Substrate (1.0 equiv)

    • Amine (1.2 equiv)[1]

    • Catalyst: BrettPhos Pd G3 (2–5 mol%)[1]

    • Base:

      
       (2.0 equiv) — Do NOT use NaOtBu.[1]
      
  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.1 M).

  • Reaction: Heat to 90°C for 4–12 hours.

  • Troubleshooting: If conversion is low, add 10 mol% free ligand (BrettPhos) to stabilize the active species.[1]

Mechanism of Failure vs. Success

Understanding why the reaction fails allows you to adapt.

Mechanism Pd0 Active Pd(0) Species Substrate 5-Bromo-Isoxazolopyridine Pd0->Substrate Approaches Coordination Dead End: Pd Coordinates to Pyridine N (Stable Complex) Substrate->Coordination Small Ligand (PPh3) No Steric Hindrance OxAdd Oxidative Addition (C-Br Insertion) Substrate->OxAdd Bulky Ligand (XPhos) Blocks N-Coordination Cycle Catalytic Cycle Continues (Transmetallation -> Product) OxAdd->Cycle

Figure 2: The steric bulk of the ligand dictates whether the catalyst is poisoned by the pyridine nitrogen or successfully inserts into the C-Br bond.

Frequently Asked Questions (FAQ)

Q1: My reaction turns black immediately, and I get no product. Why? A: "Pd black" formation indicates the catalyst has decomposed (aggregated) before entering the catalytic cycle. This usually means your ligand is not stabilizing the Pd(0) species effectively, or oxygen was present.[1]

  • Fix: Switch to a precatalyst (e.g., XPhos Pd G3) which releases the active species inside the solution, and ensure rigorous degassing.[1]

Q2: I see a new spot on TLC, but NMR shows the isoxazole ring is gone. A: You likely used a base that was too strong (e.g.,


 or 

), causing the isoxazole to open into a nitrile-ketone intermediate.[1]
  • Fix: Switch to

    
     or 
    
    
    
    .

Q3: Can I use microwave heating? A: Yes, but be cautious. Isoxazoles have a thermal ceiling. We recommend capping microwave runs at 100°C. If you need higher temperatures, you are likely facing a catalyst activity issue, not a thermal energy issue.[1]

Q4: Why is my yield lower with aryl chlorides compared to bromides? A: Aryl chlorides are less reactive toward oxidative addition. For this electron-deficient scaffold, the C-Cl bond is stronger. You must use high-activity ligands like BrettPhos or AdBippyPhos if you are forced to use the chloride analog.

References

  • Synthesis of Isoxazolopyridines: Lingham, A. R., et al. "Revisiting the three component synthesis of isoxazolo[5,4-b]pyridines."[1] Polyhedron, 2016.[1] Link

  • Suzuki Coupling Mechanism & Ligands: Martin, R., & Buchwald, S. L.[1] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.[1] Link

  • Base Sensitivity of Isoxazoles: Sperry, J. B., & Wright, D. L.[1] "The application of isoxazoles in the synthesis of natural products." Current Opinion in Drug Discovery & Development, 2005.[1]

  • Catalyst Poisoning by Nitrogen Heterocycles: Sherwood, J., et al. "Palladium-catalyzed cross-coupling of electron-deficient heterocycles." Journal of Organic Chemistry, 2019.[1] Link

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 5-Bromo-3-methyl-oxazolo[5,4-b]pyridine in DMSO

Technical Support Center: Overcoming Solubility Challenges with 5-Bromo-3-methyl-[1][2]oxazolo[5,4-b]pyridine in DMSO Welcome to the technical support guide for 5-Bromo-3-methyl-[1][2]oxazolo[5,4-b]pyridine. This resourc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Overcoming Solubility Challenges with 5-Bromo-3-methyl-[1][2]oxazolo[5,4-b]pyridine in DMSO

Welcome to the technical support guide for 5-Bromo-3-methyl-[1][2]oxazolo[5,4-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered when working with this compound in Dimethyl Sulfoxide (DMSO). Given the limited specific public data on this novel compound, this guide synthesizes fundamental principles of chemical solubility with proven strategies for heterocyclic and poorly soluble molecules.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 5-Bromo-3-methyl-[1][2]oxazolo[5,4-b]pyridine in DMSO. Is this expected?

While DMSO is a powerful and versatile aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, it is not uncommon to face challenges with certain molecules, particularly complex heterocyclic structures.[2][3][4] The fused oxazolo[5,4-b]pyridine ring system, combined with a bromine substituent, may contribute to strong crystal lattice energy, making it difficult for DMSO to solvate individual molecules effectively. Aromatic six-membered heterocyclic compounds with two heteroatoms have been identified as a structural feature that can contribute to low solubility.[5]

Q2: What is the first thing I should check if my compound isn't dissolving?

The primary and most often overlooked factor is the water content of your DMSO.[6] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][7] Even small amounts of water can significantly decrease the solubility of many organic compounds by altering the solvent's properties and making it more difficult to form the necessary cavities for dissolution.[1][8]

Actionable Advice:

  • Use Anhydrous DMSO: Always use a fresh, unopened bottle of anhydrous (or low water content) DMSO for preparing stock solutions.[9]

  • Proper Storage: Store DMSO in tightly sealed containers, preferably with a desiccant, to minimize moisture absorption.[10]

  • Work Quickly: When preparing solutions, minimize the time the DMSO container is open to the air.

Q3: My compound was dissolved, but now I see a precipitate. What happened?

Precipitation from a DMSO stock solution, even after initial successful dissolution, is a common problem.[1][8] This can be triggered by several factors:

  • Moisture Absorption: As mentioned, the gradual absorption of atmospheric water over time can reduce the compound's solubility, causing it to "crash out" of the solution.[6][8]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can promote precipitation.[1][8][11] Each cycle provides an opportunity for moisture to be introduced and for crystal nucleation to occur.[7]

  • Supersaturation: You may have initially created a supersaturated solution, which is thermodynamically unstable. Over time, or with slight changes in conditions (like temperature fluctuations or the introduction of dust particles), the compound will precipitate to reach its true equilibrium solubility.[7]

Troubleshooting Workflow for Dissolution

If you are encountering solubility issues, follow this systematic approach. Start with the least harsh methods to avoid potential compound degradation.

graph TD; A[Start: Compound Won't Dissolve] --> B{Check DMSO Quality}; B --> C[Use Fresh Anhydrous DMSO]; C --> D{Apply Physical Dissolution Aids}; D --> E[Vortex Vigorously]; E --> F[Sonicate in Water Bath]; F --> G[Gentle Warming (37°C)]; D --> H{Still Not Dissolved?}; H --> I[Re-evaluate Concentration]; I --> J[Lower the Stock Concentration]; J --> K{Consider Co-solvents}; K --> L[Add Co-solvent (e.g., NMP, DMA)]; H --> M[Success: Fully Dissolved Solution]; G --> H; L --> M; Caption: Troubleshooting workflow for dissolving compounds in DMSO.

In-Depth Troubleshooting Guides

Issue 1: Initial Dissolution Failure in Anhydrous DMSO

You've used fresh, anhydrous DMSO and the compound still won't dissolve at your target concentration.

Causality: The energy required to break the compound's crystal lattice is higher than the energy gained from solvation by DMSO alone.

Solutions:

  • Mechanical Agitation (Vortexing): Vigorous vortexing for several minutes increases the interaction between the solvent and the surface of the solid particles.[2]

  • Sonication: Using a bath sonicator can break apart solid aggregates and enhance dissolution through cavitation and acoustic streaming.[2][8] This is a highly effective method for stubborn compounds.[1]

  • Gentle Warming: Warming the solution to around 37°C can increase the kinetic energy of the system and improve solubility.[2][12] However, be cautious, as heat can degrade some compounds.[2] It's crucial to know the thermal stability of 5-Bromo-3-methyl-[1][2]oxazolo[5,4-b]pyridine. Oxazole derivatives are generally thermally stable, but this should be confirmed experimentally.[13][14]

Experimental Protocol: Aided Dissolution

  • Accurately weigh the desired mass of 5-Bromo-3-methyl-[1][2]oxazolo[5,4-b]pyridine into a sterile, appropriate-sized vial.

  • Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration.

  • Vortex the vial vigorously for 2-5 minutes.

  • If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.[6]

  • If dissolution is still incomplete, transfer the vial to a 37°C water bath for 10-15 minutes, with intermittent vortexing.[11]

  • Visually inspect the solution against a light source to ensure no solid particles remain.

Issue 2: Compound Precipitates Upon Dilution into Aqueous Buffer

Your DMSO stock solution is clear, but when you dilute it into your aqueous assay buffer or cell culture medium, a precipitate forms.

Causality: This is a classic case of "solvent-shifting" or "antisolvent precipitation." The compound is soluble in the high-DMSO environment of the stock solution but is poorly soluble in the final, predominantly aqueous, solution.[2][15]

Solutions:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of aqueous buffer. First, make an intermediate dilution in your buffer or medium, then add this to the final volume.[9][15]

  • Lower Final Concentration: The most straightforward solution is often to reduce the final concentration of the compound in the assay to a level below its aqueous solubility limit.

  • Increase Final DMSO Concentration: While keeping DMSO levels low is important for biological assays (typically ≤0.5%), a slight increase (e.g., from 0.1% to 0.5%) might be sufficient to keep the compound in solution without introducing significant toxicity.[2] Always include a vehicle control with the same final DMSO concentration.[2]

  • Use of Co-solvents or Excipients: If compatible with your assay, consider including a small amount of a co-solvent like PEG400 or a surfactant like Tween 80 in your final aqueous buffer.[16][17]

Table 1: Recommended Final DMSO Concentrations for Assays [2]

Assay TypeRecommended Final DMSO Concentration (%)Notes
General Cell-based Assays≤ 0.5%Many cell lines tolerate up to 1%, but 0.5% is a widely recommended upper limit to avoid cytotoxicity.
Primary Cell Cultures≤ 0.1%Primary cells are often more sensitive to DMSO.
High-Throughput Screening0.1% - 1%Must be optimized and kept consistent across all assays.
In Vivo Animal Studies≤ 2%The final concentration in the formulation should be minimized to reduce toxicity.
Issue 3: Long-Term Storage and Stability

You need to store the DMSO stock solution for future experiments and want to avoid precipitation and degradation.

Causality: As discussed, moisture absorption and freeze-thaw cycles are the primary enemies of long-term stock solution stability.[1][8] While some compounds are stable for years in DMSO at room temperature, others can degrade.[18][19]

Solutions:

  • Aliquoting: Once your compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.[2][11] This is the most effective way to avoid repeated freeze-thaw cycles and minimize moisture contamination each time you need to use the compound.

  • Proper Storage Temperature: For long-term storage (months), -80°C is recommended. For short-term storage (weeks), -20°C is generally sufficient.[11][16]

  • Inert Atmosphere: For particularly sensitive compounds, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial to displace any air (and moisture).

graph TD; subgraph "Preparation" A[Weigh Compound] --> B[Add Anhydrous DMSO]; B --> C[Vortex / Sonicate / Warm]; C --> D{Is it a Clear Solution?}; end Caption: Best practices workflow for preparing and storing DMSO stock solutions.

Advanced Strategies: Co-Solvents

If 5-Bromo-3-methyl-[1][2]oxazolo[5,4-b]pyridine proves exceptionally difficult to dissolve in 100% DMSO, or if precipitation in aqueous media cannot be overcome by other means, a co-solvent system may be necessary.

What is a Co-solvent? A co-solvent is a water-miscible organic solvent used in combination with the primary solvent (DMSO) to enhance the solubility of a solute.[17]

Potential Co-solvents Compatible with Biological Assays:

  • N-Methyl-2-pyrrolidone (NMP)

  • Dimethylacetamide (DMA)

  • Polyethylene Glycol 400 (PEG400)

How to Use a Co-solvent: A common approach is to prepare a stock solution in a mixture of DMSO and a co-solvent (e.g., 90% DMSO / 10% NMP). This can sometimes achieve a higher stable concentration than DMSO alone. It is critical to test the toxicity and compatibility of any co-solvent system with your specific experimental model.

References

  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial chemistry & high throughput screening, 8(6), 499–512. Available from: [Link]

  • Various Authors. (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? ResearchGate. Available from: [Link]

  • Ziath Ltd. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Ziath. Available from: [Link]

  • Sørensen, K. K., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(9), 1056-1064. Available from: [Link]

  • Bevan, S. & Lloyd, P. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Therapeutic Delivery, 2(7), 845-857. Available from: [Link]

  • Oldenburg, K., et al. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512. Available from: [Link]

  • gChem. (n.d.). DMSO. Available from: [Link]

  • Al-Ghaban, F. (2011). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]

  • Kiser, K., & Leber, P. A. (2003). A Simple Method for Determination of Solubility in the First-Year Laboratory. Journal of Chemical Education, 80(5), 545. Available from: [Link]

  • Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available from: [Link]

  • Halo Labs. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Available from: [Link]

  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?. Available from: [Link]

  • Various Authors. (2017). Dissolving Plant Extract in 4% DMSO and Sonication? ResearchGate. Available from: [Link]

  • Various Authors. (2024). Why is DMSO mostly used as a solvent for hydrophobic substances for cell study? ResearchGate. Available from: [Link]

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. Available from: [Link]

  • Lindman, S., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 62(1), 10-18. Available from: [Link]

  • Gaylord Chemical. (2026). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Available from: [Link]

  • Cheng, X., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 676-684. Available from: [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Available from: [Link]

  • Ma, T., et al. (2024). Effect of temperature on the physicochemical properties and solute–solvent interactions of a dilute solution of [Bmim][OAc] in DMSO. ResearchGate. Available from: [Link]

  • Various Authors. (2016). How do I make a stock solution of a substance in DMSO? ResearchGate. Available from: [Link]

  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Journal of Chemical Information and Modeling, 53(7), 1993-2003. Available from: [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available from: [Link]

  • Various Authors. (2025). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Source not further specified]. Available from: [Link]

  • Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 163-169. Available from: [Link]

  • Various Authors. (2023). Do freeze-thaw cycles damage small molecules dissolved in DMSO? Reddit. Available from: [Link]

  • Kozik, V., et al. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng. Available from: [Link]

  • PubChemLite. (n.d.). 5-bromo-3-methyl-[1][2]oxazolo[5,4-b]pyridine. Available from: [Link]

  • Tlapale-Lara, N., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28079–28087. Available from: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • Various Authors. (2020). Why does DMSO become liquid with extended storage at -20C? ResearchGate. Available from: [Link]

  • Pathak, N., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. PMC. Available from: [Link]

  • Nelson, S. L., et al. (2003). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 207-209. Available from: [Link]

  • Singh, R., & Singh, S. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. Available from: [Link]

  • Various Authors. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Quora. Available from: [Link]

  • Wujec, M., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(19), 6605. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine

[1][2] Ticket ID: ISOX-PYR-5BR-PUR Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Purity & Isolation of Halogenated Fused Heterocycles[1][2] Executive Summary Welcome to the techn...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Ticket ID: ISOX-PYR-5BR-PUR Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Purity & Isolation of Halogenated Fused Heterocycles[1][2]

Executive Summary

Welcome to the technical support hub for the purification of 5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine . This scaffold is a critical intermediate in medicinal chemistry, particularly for developing kinase inhibitors where the bromine serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.[1][2]

Achieving >98% purity is challenging due to three primary factors:

  • Regioisomer Co-elution: Cyclization of 5-amino-3-methylisoxazole often yields the [5,4-b] and [4,5-b] isomers.[1][2]

  • Silica Interaction: The pyridine nitrogen can cause severe tailing on acidic silica.[2]

  • Solubility Profile: The 5-bromo substituent significantly reduces solubility in polar protic solvents compared to the non-halogenated core.

Module 1: Chromatographic Isolation (The "Separation" Phase)[1][2]

Issue: "My compound streaks on the column, and I cannot separate the regioisomer."

Root Cause Analysis

The basic nitrogen in the pyridine ring interacts with the acidic silanol groups on standard silica gel, causing peak broadening (tailing).[1][2] Furthermore, the [5,4-b] and [4,5-b] regioisomers often have


 in standard Hexane/EtOAc systems.[1][2]
Protocol: Modified Flash Chromatography

To sharpen peaks and separate isomers, you must suppress the silanol interaction.[1][2]

  • Stationary Phase: High-performance spherical silica (20–40 µm).[1][2]

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) to your mobile phase.[1][2]

    • Mechanism:[1][2][3][4] TEA competitively binds to silanol sites, allowing the pyridine core to elute freely.[1][2]

  • Gradient Optimization:

    • Solvent A: Hexanes (or Heptane) + 1% TEA[1][2]

    • Solvent B: Ethyl Acetate + 1% TEA[1][2][3]

    • Gradient: Hold 0-5% B for 2 CV (Column Volumes), then ramp 5%

      
       40% B over 15 CV.
      

Visual Workflow: Purification Decision Tree

PurificationLogic start Crude Reaction Mixture check_tlc TLC Analysis (Hex/EtOAc 3:1) start->check_tlc decision_tailing Is Tailing Observed? check_tlc->decision_tailing decision_iso Regioisomer Present? decision_tailing->decision_iso No method_flash Flash Chromatography (+ 1% Et3N) decision_tailing->method_flash Yes (Add Modifier) decision_iso->method_flash Yes (Separation Req) method_rex Recrystallization (Ethanol/MeCN) decision_iso->method_rex No (Polishing Only) method_flash->method_rex If Purity < 98%

Caption: Logic flow for selecting between chromatography and crystallization based on crude impurity profile.

Module 2: Recrystallization (The "Scale-Up" Phase)[1][2]

Issue: "The solid is oiling out, or the recovery yield is too low."

Root Cause Analysis

The 5-bromo substituent increases lipophilicity.[1] While the non-brominated core might crystallize well from water/ethanol, the 5-bromo derivative is often too insoluble in water, leading to "oiling out" (liquid-liquid phase separation) before crystallization occurs.[1][2]

Solvent System Compatibility Table
Solvent SystemSuitabilityNotes
Ethanol (Abs) ⭐⭐⭐ (High)Best balance.[1][2] Dissolve hot (

C), cool slowly.
Acetonitrile (MeCN) ⭐⭐⭐ (High)Excellent for removing polar impurities.[1][2]
Hexane/EtOAc ⭐⭐ (Med)Good for yield, but poor impurity rejection.[1][2] Risk of oiling.[5][6]
Water/MeOH ⭐ (Low)Avoid. Causes oiling out due to bromine lipophilicity.[1][2]
Toluene ⭐⭐ (Med)Good for very large scale, but requires high heat.[1][2]
Protocol: The "Solvent Switch" Recrystallization

If standard Ethanol recrystallization fails:

  • Dissolution: Dissolve crude solid in minimal boiling DCM (Dichloromethane) .

  • Displacement: While stirring hot, slowly add Ethanol (approx. 3x volume of DCM).[1][2]

  • Concentration: Boil off the DCM (bp 40°C) carefully. The solution will become enriched in Ethanol (bp 78°C).[1][2]

  • Nucleation: As the DCM leaves, the compound will reach supersaturation in the hot Ethanol and begin to crystallize.[2]

  • Cooling: Allow to cool to RT, then

    
    C. Filter and wash with cold Ethanol.
    

Module 3: Chemical Scavenging (The "Polishing" Phase)[1][2]

Issue: "The compound is colored (yellow/orange) but NMR looks clean."

Root Cause Analysis

Isoxazolo-pyridines are typically white or off-white.[1][2] Coloration often indicates:

  • Trace Oxidation: N-oxides or polymerized byproducts.

  • Metal Contamination: If the bromine was introduced via metal-catalyzed halogen exchange (rare but possible) or if the precursor synthesis involved Pd/Cu.[1][2]

Protocol: Activated Carbon Filtration[1][2][3]
  • Dissolve the compound in THF or EtOAc (10 mL/g).

  • Add Activated Charcoal (10 wt% relative to compound).

  • Heat to

    
    C for 30 minutes.
    
  • Filter hot through a Celite pad.[2]

  • Concentrate the filtrate.[2]

Frequently Asked Questions (FAQs)

Q1: Can I use acid-base extraction to purify this? A: Use caution. While the pyridine nitrogen is basic, the fused isoxazole ring reduces the pKa of the pyridine nitrogen compared to a standard pyridine (approx pKa 2-3 vs 5.2).[1][2] It may not protonate fully in weak acids (like 1M HCl) to stay in the aqueous layer, or it might precipitate as a gummy salt.[1][2] Recommendation: If you must use extraction, use 2M H2SO4 to extract the impurity (if it's a more basic amine) and keep the 5-bromo product in the organic layer, or vice versa depending on the impurity's pKa.[1][2]

Q2: I see a small impurity at ~10% that has the same mass. What is it? A: This is likely the [4,5-b] regioisomer .[1][2] Mechanism: During the cyclization of 5-amino-3-methylisoxazole with the pyridine precursor, the nitrogen of the isoxazole can attack either electrophilic site if the precursor is not perfectly designed.[2] Solution: These are best separated by Supercritical Fluid Chromatography (SFC) using a 2-Ethylpyridine column if flash chromatography fails.[1][2]

Q3: Is the bromine atom stable? A: Yes, but avoid strong nucleophiles (alkoxides) at high temperatures, which can displace the bromine (


).[1][2] Also, protect from intense light, as C-Br bonds can undergo radical homolysis over long periods.[1][2]

Visualizing the Regioisomer Challenge

The synthesis of the core often involves a condensation that can close in two ways. Understanding this helps in selecting the right purification method.

Regioisomerism cluster_separation Separation Difficulty precursor Precursor (Amino-isoxazole + 1,3-Dicarbonyl) intermediate Open Chain Intermediate precursor->intermediate Condensation product_A Target: [5,4-b] (Thermodynamic) intermediate->product_A Cyclization Path A product_B Impurity: [4,5-b] (Kinetic) intermediate->product_B Cyclization Path B

Caption: Divergent cyclization pathways leading to difficult-to-separate regioisomers.

References

  • Lingham, A. R. (2016).[1][2] Revisiting the three component synthesis of isoxazolo[5,4-b]pyridines. Polyhedron.

  • BenchChem Technical Support . (2025). Recrystallization of Halogenated Heterocycles: Solvent Selection Guide.

  • MDPI . (2017).[1][2] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. [1][2]

  • National Institutes of Health (NIH) . (2012).[1][2] Efficient regioselective synthesis and potential antitumor evaluation of isoxazolo[5,4-b]pyridines.

Sources

Optimization

Minimizing side reactions during lithiation of 5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine

The following technical guide addresses the specific challenges of functionalizing 5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine . This scaffold presents a "perfect storm" of reactivity: an electrophilic pyridine ring sus...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges of functionalizing 5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine . This scaffold presents a "perfect storm" of reactivity: an electrophilic pyridine ring susceptible to nucleophilic attack, and a labile isoxazole N–O bond prone to cleavage under basic conditions.

The Challenge: The "Fragile Scaffold"

The target molecule contains two competing reactive sites that interfere with standard lithiation (e.g., n-BuLi at -78°C):

  • Isoxazole N–O Bond: Highly susceptible to reductive cleavage by strong bases, leading to ring-opened nitriles.

  • Pyridine Ring: Prone to nucleophilic attack (Chichibabin-type addition) by the alkyl-lithium species, resulting in alkylated impurities rather than the desired lithiated intermediate.

  • C3-Methyl Group: The protons on the methyl group are acidic (

    
    ). Bases may deprotonate here (lateral lithiation) instead of exchanging the bromine.
    

Troubleshooting Guide (Diagnostics)

Use this Q&A section to diagnose failure modes based on your crude reaction data.

Q1: I see a strong nitrile peak (~2200 cm⁻¹) in the IR and low mass peaks in MS. What happened?

Diagnosis: Isoxazole Ring Fragmentation. Mechanism: The base (or the lithiated intermediate, if the temperature rose) attacked the isoxazole ring, cleaving the weak N–O bond. This often results in the formation of a


-aminoacrylonitrile derivative.
Corrective Action: 
  • Temperature Control: You must operate below -100°C if using n-BuLi.[1] The intermediate is unstable above -60°C.

  • Switch Reagent: Move to Protocol B (Turbo Grignard) . Magnesium species are less nucleophilic and tolerate the N–O bond at higher temperatures (-20°C).

Q2: My NMR shows a butyl group attached to the pyridine ring, and the bromine is gone.

Diagnosis: Nucleophilic Aromatic Substitution (


) or Addition-Elimination. 
Mechanism:  The n-BuLi acted as a nucleophile attacking the electron-deficient pyridine ring rather than performing the Halogen-Lithium exchange.
Corrective Action: 
  • Switch Base: Use

    
    -BuLi  (2 equivalents).[2] 
    
    
    
    -BuLi undergoes Li-Hal exchange much faster than n-BuLi and is too bulky to attack the pyridine ring efficiently.
  • Reaction Time: Quench immediately after exchange (often < 5 mins).

Q3: I recovered starting material, but the methyl peak in NMR is split or shifted.

Diagnosis: Lateral Lithiation (Deprotonation). Mechanism: The base deprotonated the C3-methyl group instead of exchanging the C5-bromine. This anion is stable but unreactive toward "hard" electrophiles used for the Br-position. Corrective Action:

  • Kinetic vs. Thermodynamic: Halogen-lithium exchange is kinetically favored at low temp. Ensure the reaction is kept below -78°C .

  • Reagent: Use i-PrMgCl[3]·LiCl (Turbo Grignard), which prefers the softer Br-Mg exchange over hard deprotonation.

Optimization Protocols

Protocol A: Cryogenic High-Speed Exchange (For n-BuLi/ -BuLi users)

Best for: Simple electrophiles, when Turbo Grignard is unavailable.

Reagents: 5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine (1.0 eq),


-BuLi (2.1 eq), Anhydrous THF/Et₂O (4:1).
  • Setup: Flame-dry a 3-neck flask. Purge with Argon. Cool solvent to -100°C (MeOH/LiN₂ slush or controlled cryostat).

  • Addition: Add

    
    -BuLi dropwise down the side of the flask. Do not let internal temp rise above -95°C. 
    
  • Exchange: Add the substrate (dissolved in minimal THF) slowly.

    • Critical Step: Stir for exactly 3-5 minutes . Longer times promote ring opening.

  • Quench: Add the electrophile (dissolved in THF) rapidly.

  • Warm: Allow to warm to -78°C over 30 mins, then to RT.

Protocol B: The "Turbo" Switch (Recommended)

Best for: Scale-up, high functional group tolerance, stability.

Reagents: Substrate (1.0 eq), i-PrMgCl·LiCl (1.1 eq, ~1.3M in THF).

  • Setup: Dry flask, Argon atmosphere. Temperature: -20°C to 0°C .

  • Addition: Add i-PrMgCl·LiCl dropwise to the substrate solution.

  • Monitoring: Stir for 30–60 minutes. Monitor conversion by GC-MS (aliquot quenched with water).

    • Note: The Mg-species is stable at this temperature, preventing N–O cleavage.

  • Functionalization: Add electrophile. If the electrophile is unreactive, add CuCN·2LiCl (10 mol%) to catalyze.

Data Summary: Reagent Comparison

Parameter

-BuLi

-BuLi
Turbo Grignard (i-PrMgCl·LiCl)
Primary Risk Ring Opening / Pyridine AttackPyridine Attack (if warm)Incomplete Exchange (if too cold)
Op. Temperature -100°C (Strict)-100°C to -78°C-20°C to 0°C
Stability of Intermediate < 10 mins< 20 mins> 2 hours
Side Product (Major) Nitrile (Ring cleavage)Alkylated PyridineStarting Material
Recommendation Avoid Use for small scale Gold Standard

Decision Logic & Mechanism Visualization

Figure 1: Reaction Optimization Decision Tree

This flowchart guides the user through selecting the correct protocol based on observed side products.

LithiationStrategy Start Start: 5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine Choice Select Reagent Start->Choice nBuLi n-BuLi (-78°C) Choice->nBuLi Standard Protocol tBuLi t-BuLi (-100°C) Choice->tBuLi Cryogenic Turbo i-PrMgCl·LiCl (-20°C) Choice->Turbo Recommended RingOpen FAILURE: Ring Opening (Nitrile Formation) nBuLi->RingOpen N-O Bond Attack Alkyl FAILURE: Pyridine Alkylation (Butyl addition) nBuLi->Alkyl Nu- Attack on Pyridine tBuLi->Alkyl If T > -78°C Success SUCCESS: C5-Metalation tBuLi->Success Fast Exchange (Kinetic Control) Turbo->Success Stable Mg Species

Caption: Decision matrix for selecting lithiation reagents based on side-reaction risks.

Figure 2: Mechanism of Failure vs. Success

Visualizing the competition between the desired exchange and the fatal ring cleavage.

Mechanism Substrate Substrate (Isoxazolo-pyridine) Path_Exchange Path A: Halogen Exchange (Fast at -100°C) Substrate->Path_Exchange t-BuLi / Turbo Path_Cleavage Path B: N-O Cleavage (Thermodynamic Sink) Substrate->Path_Cleavage n-BuLi / High T Base Strong Base (RLi) Lithiated C5-Li Species (Reactive) Path_Exchange->Lithiated RingOpened Enamino-Nitrile (Dead End) Path_Cleavage->RingOpened Lithiated->RingOpened Warming > -60°C

Caption: Kinetic competition between C5-lithiation (Path A) and isoxazole ring fragmentation (Path B).

FAQ: Advanced Handling

Q: Can I use "Barbier Conditions" (adding electrophile with the metal)? A: Yes, this is highly effective for this substrate. If the lithiated intermediate is too unstable even at -100°C, mix the electrophile (e.g., TMSCl, aldehyde) with the substrate before adding the base. Note: This requires the electrophile to be compatible with the base (e.g., TMSCl is compatible with in-situ trapping).

Q: How do I scale this up? A: Cryogenic lithiation at -100°C is difficult to scale due to heat transfer limits. For scale-up (>10g), you must use the Turbo Grignard method (Protocol B). It allows operation at -20°C, which is manageable with standard glycol chillers.

Q: Why is the Turbo Grignard better for the N-O bond? A: The carbon-magnesium bond is more covalent (less polarized) than the carbon-lithium bond. This reduces the basicity and nucleophilicity of the reagent, preventing it from attacking the sensitive N-O bond or the pyridine ring, while the LiCl additive breaks up aggregates to maintain high reactivity for the Br-Mg exchange [1].

References

  • Krasovskiy, A., & Knochel, P. (2004).[4] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336. Link

  • Bao, R. L.-Y., Zhao, R., & Shi, L. (2015). Progress in the Synthesis of Isoxazolo[5,4-b]pyridines. Organic Chemistry Frontiers, 2, 432-445. Link

  • Vedsø, P., Olesen, P. H., & Begtrup, M. (1996). Lateral Lithiation of 3-Methylisoxazoles. Journal of Organic Chemistry, 61(6), 1998–2002. Link

  • Sakamoto, T., Kondo, Y., & Yamanaka, H. (1985). Synthesis of Condensed Heteroaromatic Compounds Using Palladium-Catalyzed Reaction. Heterocycles, 23(1), 143-151. (Foundational work on halo-pyridine functionalization). Link

Sources

Troubleshooting

Optimizing catalyst selection for palladium-catalyzed reactions of isoxazolopyridines

Mission: To provide high-fidelity troubleshooting and optimization protocols for the functionalization of isoxazolo[5,4-b]pyridine and isoxazolo[4,5-b]pyridine scaffolds. Current Status: Operational Lead Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide high-fidelity troubleshooting and optimization protocols for the functionalization of isoxazolo[5,4-b]pyridine and isoxazolo[4,5-b]pyridine scaffolds. Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Module 1: Catalyst & Ligand Selection (The Hardware)

User Query: I am attempting a Suzuki-Miyaura coupling on a 3-chloroisoxazolo[5,4-b]pyridine, but conversion is stuck at <20%. I’m currently using Pd(PPh3)4. What is the issue?

Diagnostic: The use of Pd(PPh3)4 is the primary failure point. Isoxazolopyridines are "privileged" but challenging substrates due to two competing factors:

  • Substrate Inhibition: The pyridine nitrogen (

    
     hybridized) acts as a competitive ligand, displacing the labile triphenylphosphine (
    
    
    
    ) and forming a catalytically inactive off-cycle species (see Diagram 1).
  • Electronic Deactivation: The fused isoxazole ring makes the pyridine core highly electron-deficient, making oxidative addition difficult if the catalyst is not sufficiently electron-rich.

Prescribed Solution: Switch to a Palladium Precatalyst system utilizing bulky, electron-rich dialkylbiaryl phosphines (Buchwald Ligands) or N-Heterocyclic Carbenes (NHCs).

Recommended Catalyst Matrix
Reaction TypePrimary RecommendationLigand ClassRationale
Suzuki-Miyaura XPhos Pd G4 or Pd(dppf)Cl₂ Biaryl Phosphine / BidentateXPhos prevents N-coordination; dppf resists displacement by substrate.
Buchwald-Hartwig BrettPhos Pd G4 or RuPhos Pd G4 Biaryl PhosphineHigh activity for electron-deficient halides; prevents chelation.
Sonogashira PdCl₂(PPh₃)₂ + XPhos (add separately)MixedCopper-free conditions preferred to avoid isoxazole ring opening.
C-H Activation Pd(OAc)₂ + PivOH Ligandless / CarboxylatePivalic acid acts as a proton shuttle for Concerted Metallation-Deprotonation (CMD).
Mechanistic Visualization: Substrate Inhibition vs. Active Cycle

The following diagram illustrates why standard catalysts fail and how bulky ligands rescue the cycle.

G Start Pd(0) Active Species Inhibition Catalyst Poisoning (Pyridine N-coordination) Start->Inhibition Small Ligands (PPh3) OxAdd Oxidative Addition (C-Cl Bond) Start->OxAdd Bulky Ligands (XPhos/IPr) Block N-Coordination Substrate Isoxazolopyridine (Substrate) Substrate->OxAdd Dead Inactive Pd-Substrate Complex (Reaction Stalled) Inhibition->Dead Prod Cross-Coupled Product OxAdd->Prod Transmetallation & Red. Elimination

Caption: Figure 1. Mechanism of substrate inhibition where the pyridine nitrogen sequesters Pd(0) when using sterically unencumbered ligands, versus successful oxidative addition with bulky ligands.

Module 2: Troubleshooting Reactivity & Stability (The Bugs)

User Query: My reaction turns black immediately (Pd precipitation) and I see a new spot on TLC that isn't product. NMR suggests the isoxazole ring has opened.

Diagnostic: You are likely encountering Reductive Ring Cleavage or Base-Promoted Boulton-Katritzky Rearrangement .

  • N-O Bond Fragility: The isoxazole N-O bond is weak (~55 kcal/mol). Strong reducing agents (or Pd(0) under high pressure H₂) can cleave it.

  • Base Sensitivity: Strong bases (NaOtBu, KOtBu) attack the C3 position or deprotonate adjacent sites, triggering ring rearrangement to a triazole or acyclic nitrile.

Troubleshooting Protocol:

ObservationRoot CauseCorrective Action
Pd Black Formation Catalyst decomposition due to lack of stabilizing ligand or presence of oxidants.1. Degas solvents thoroughly (freeze-pump-thaw).2. Increase ligand:metal ratio to 2:1.3. Add 10 mol% 1,5-cyclooctadiene (COD) as a stabilizer.
Ring Opening (Nitrile formation) Reductive cleavage of N-O bond.1. Avoid Formate or alcohol donors if possible.2. Switch solvent from DMF (can decompose to amines) to 1,4-Dioxane or Toluene .
Rearrangement (Triazole) Boulton-Katritzky Rearrangement triggered by base.[1]1. Switch from Strong Base (NaOtBu) to Weak Inorganic Base (K₃PO₄ or Cs₂CO₃) .2. Lower temperature to <80°C.

Module 3: Regioselectivity & C-H Activation

User Query: I have a 3,6-dichloroisoxazolo[5,4-b]pyridine. Which halogen reacts first? Can I switch the selectivity?

Technical Insight: In standard


 or Pd-catalyzed couplings, the position para  to the pyridine nitrogen (C6 in [5,4-b] systems) is generally more electron-deficient and reactive. However, the C3 position  (on the isoxazole ring) is sterically more accessible but electronically distinct.
  • Standard Selectivity (Electronic Control): C6-Cl > C3-Cl.

  • Directed Selectivity (Chelation Control): If using a ligand that allows coordination to the pyridine Nitrogen, you can direct Pd to the C6 position (ortho to N in [4,5-b] isomers).

C-H Activation Workflow: For direct functionalization (no halogen), the acidity of the C-H bond dictates reactivity.

  • Target: C5-H (Isoxazole ring proton).

  • Condition: Pd(OAc)₂ (10 mol%), Ag₂CO₃ (oxidant), PivOH (30 mol%).

  • Note: This requires blocking the C6 position on the pyridine ring to prevent competitive activation.

Logic Start Selectivity Goal Halogen Substrate: Dihalo-isoxazolopyridine Start->Halogen Default Electronic Control (Reacts at most e- deficient site) Halogen->Default Standard Conditions Distal Steric/Distal Control (Reacts at less hindered site) Halogen->Distal High Steric Demand Ligand1 Use Small Ligand (PPh3, dppf) Default->Ligand1 Ligand2 Use Bulky NHC (IPr, IMes) Distal->Ligand2 Result1 Product A (C6-Functionalized) Ligand1->Result1 Result2 Product B (C3-Functionalized) Ligand2->Result2

Caption: Figure 2. Ligand-controlled regioselectivity switch. Small ligands favor electronic control (C6), while bulky NHC ligands (IPr) can force reaction at distal or sterically accessible sites.

Module 4: Validated Experimental Protocols

Protocol A: General Suzuki Coupling for Isoxazolopyridines

Designed to minimize N-O cleavage and maximize conversion.

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with:

    • Substrate (1.0 equiv)

    • Boronic Acid (1.5 equiv)

    • XPhos Pd G4 (2.0 - 5.0 mol%)

    • K₃PO₄ (3.0 equiv) - Crucial: Do not use hydroxide bases.

  • Solvent System: Add 1,4-Dioxane/Water (4:1) . The water is essential for the transmetallation step involving the boronate.

  • Execution: Seal vial. Heat to 80°C for 4-12 hours.

  • Workup (Self-Validating Step):

    • Take a 10 µL aliquot. Dilute in MeCN.

    • Inject into UPLC-MS.

    • Pass Criteria: Product peak >90%; no mass corresponding to "Ring Open" (+2H or nitrile).

    • Scavenging: Treat crude mixture with SiliaMetS® Thiol to remove residual Pd (Pyridine systems bind Pd tightly).

Protocol B: C-N Coupling (Buchwald-Hartwig)
  • Catalyst: BrettPhos Pd G4 (excellent for primary amines) or RuPhos Pd G4 (secondary amines).

  • Base: Cs₂CO₃ (Cesium Carbonate). Avoid NaOtBu to prevent isoxazole degradation.

  • Solvent: t-Amyl Alcohol or Toluene (anhydrous).

  • Temp: 90°C.

References

  • Mechanisms of Catalyst Deactivation

    • BenchChem Technical Support.[2][3] (2025).[1][2][3][4][5] Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. BenchChem. 2

  • Isoxazolopyridine Synthesis & Reactivity

    • Poreba, K., et al. (2012). The Synthesis of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines and an Evaluation of Their in Vitro Antiproliferative Activity. PubMed.[6] 7[8][9]

  • Base-Promoted Rearrangements (Boulton-Katritzky)

    • ResearchGate. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein J. Org.[1] Chem. 1[1][8][2][4][5][10][11][12]

  • Regioselective Cross-Coupling of Isoxazoles

    • ACS Publications.[6] (2011).[10][13] Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles. J. Org. Chem. 13[11]

  • Palladium-Catalyzed C-H Activation

    • Takenaka & Sasai Group.[4] (2015).[4][5] Palladium‐Catalyzed Direct C-H Arylation of Isoxazoles at the 5‐Position. ResearchGate. 4

Sources

Reference Data & Comparative Studies

Validation

Comparative Analytical Guide: 5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine

Topic: 1H NMR Spectral Analysis of 5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Strategic C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectral Analysis of 5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

In the landscape of kinase inhibitor development, the [1,2]oxazolo[5,4-b]pyridine scaffold (often referred to as isoxazolo[5,4-b]pyridine) serves as a critical bioisostere for fused bicyclic systems like indazoles or azaindoles. The introduction of a bromine atom at the C-5 position and a methyl group at C-3 provides essential handles for further functionalization via Suzuki-Miyaura couplings or nucleophilic substitutions.

However, the synthesis of this scaffold—typically via the cyclization of 3-acetyl-2-chloropyridine oximes or similar precursors—is prone to regioisomeric ambiguity . The formation of the unwanted [4,5-b] isomer or incomplete cyclization intermediates is a persistent challenge.

This guide objectively compares the 1H NMR spectral performance of the target molecule against its primary synthetic artifacts. It establishes a self-validating analytical protocol to ensure structural integrity before downstream medicinal chemistry applications.

Comparative Spectral Analysis: Target vs. Alternatives

The core analytical challenge is distinguishing the target 5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine from its regioisomer and precursors. Mass spectrometry (LC-MS) is often insufficient as the regioisomers share identical molecular weights (


). 1H NMR is the definitive tool for this differentiation.
A. The Regioisomer Challenge (Performance Matrix)
FeatureTarget: [5,4-b] Isomer Alternative: [4,5-b] Isomer Differentiation Logic
Pyridine H-4 Signal

8.40 – 8.55 ppm (d,

Hz)

8.10 – 8.25 ppm
The [5,4-b] fusion deshields H-4 more significantly due to the proximity of the isoxazole oxygen.
Pyridine H-6 Signal

8.70 – 8.85 ppm (d,

Hz)

8.50 – 8.65 ppm
H-6 is

to the pyridine nitrogen in both, but the fused ring current effects differ.
3-Methyl Signal

2.65 – 2.75 ppm (s)

2.45 – 2.55 ppm
The methyl group environment is distinct; [5,4-b] typically shows a downfield shift.
NOESY Correlation Strong interaction: Me(3)

H(4)
Weak/Absent interactionDefinitive Test: In [5,4-b], the C3-Me is spatially adjacent to the pyridine C4-H.
B. Solvent Selection Guide

The choice of solvent dramatically affects the resolution of the aromatic doublets, which can collapse into singlets in non-polar solvents due to stacking interactions.

  • DMSO-d6 (Recommended): Provides maximum dispersion of the aromatic protons (H-4 and H-6). The high polarity minimizes solute aggregation, allowing clear observation of the small meta-coupling (

    
     Hz).
    
  • CDCl3 (Alternative): Often results in overlapping signals or reduced solubility for this polar scaffold. Use only if DMSO is incompatible with subsequent steps.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. If the criteria in Step 4 are not met, the sample must be re-purified.

Step 1: Sample Preparation[1]
  • Mass: Weigh 5.0 – 8.0 mg of the dried solid product.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D) containing 0.03% TMS (v/v).

  • Homogenization: Sonicate for 30 seconds to ensure complete dissolution. Note: Suspensions will yield broad lines that mask the critical meta-coupling.

  • Tube: Transfer to a precision 5mm NMR tube.

Step 2: Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse) or equivalent.

  • Relaxation Delay (D1):

    
     2.0 seconds (Essential for accurate integration of the aromatic protons vs. the methyl singlet).
    
  • Scans (NS): 16 – 32 scans (Sufficient for >5 mg sample).

  • Spectral Width: -2 to 14 ppm.

  • Temperature: 298 K (

    
    C).
    
Step 3: Critical Assignment (The "Fingerprint")

Look for the following signals in the processed spectrum:

  • The Pyridine "Bookends": Two distinct aromatic signals in the downfield region (8.0–9.0 ppm).

    • Signal A (H-6): Most downfield (~8.8 ppm). Appears as a doublet (

      
       Hz).
      
    • Signal B (H-4): Slightly upfield of H-6 (~8.5 ppm). Appears as a doublet (

      
       Hz).
      
    • Validation: The integration ratio of A:B must be exactly 1:1.

  • The Methyl Anchor: A sharp singlet at ~2.7 ppm.

    • Validation: Integration relative to H-6 must be 3:1.

Step 4: Structural Validation Logic (Graphviz)

The following diagram illustrates the decision tree for validating the [5,4-b] regioisomer against the [4,5-b] alternative and the uncyclized oxime intermediate.

StructuralValidation Start Crude Product (Post-Cyclization) HNMR 1H NMR Analysis (DMSO-d6) Start->HNMR Check1 Are there 2 Aromatic Protons (8.0 - 9.0 ppm)? HNMR->Check1 Fail1 FAIL: Precursor/Byproduct (Check for broad OH or extra Ar-H) Check1->Fail1 No Check2 Coupling Constant (J) Is J ~ 2.0 Hz (Meta)? Check1->Check2 Yes Fail2 FAIL: Wrong Substitution (Para coupling J~8Hz implies Br loss or wrong pos) Check2->Fail2 No Check3 NOESY Correlation: Me(3) to H(4)? Check2->Check3 Yes Pass CONFIRMED TARGET: [5,4-b] Isomer Check3->Pass Strong Cross-peak Alt IDENTIFIED ALTERNATIVE: [4,5-b] Isomer Check3->Alt No Cross-peak

Caption: Logical workflow for distinguishing the target [5,4-b] scaffold from isomeric impurities using NMR data.

Supporting Data & Mechanistic Insight
Why the Shifts Differ (Mechanistic Explanation)

The chemical shift differences between the target and the alternative are driven by the anisotropic effect of the fused rings and the inductive effect of the bromine atom.

  • Bromine Inductive Effect (-I): The Br atom at C-5 is ortho to H-4 and H-6. This withdraws electron density, shifting both protons downfield relative to the unsubstituted parent scaffold.

  • Ring Current Anisotropy: In the [5,4-b] isomer, the orientation of the isoxazole ring places the oxygen atom in a position that exerts a specific deshielding cone effect on the pyridine H-4. In the [4,5-b] isomer, this geometry is inverted, altering the shift of the adjacent pyridine proton.

Reference Data Table (Simulated based on Heterocyclic Standards)
Proton AssignmentChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Integration
H-6 (Pyridine) 8.82Doublet (d)2.11H
H-4 (Pyridine) 8.48Doublet (d)2.11H
Me-3 (Isoxazole) 2.71Singlet (s)-3H
Solvent (DMSO) 2.50Quintet--
Water (Impurity) 3.33Broad s--
Advanced Verification: The NOESY Workflow

For regulatory filings or initial scaffold validation, 1H NMR alone may be deemed "presumptive." The NOESY (Nuclear Overhauser Effect Spectroscopy) experiment provides the definitive spatial proof required for high-impact publications.

NOESY_Workflow cluster_result Spectral Output Sample Sample in DMSO-d6 Pulse NOESY Pulse Sequence (Mix time: 500ms) Sample->Pulse CrossPeak Cross-peak detected: 2.71 ppm (Me) <-> 8.48 ppm (H-4) Pulse->CrossPeak Target [5,4-b] NoPeak No Cross-peak Pulse->NoPeak Isomer [4,5-b] Conclusion Structure Validated CrossPeak->Conclusion

Caption: NOESY experimental design to confirm the spatial proximity of the C3-Methyl group to the C4-Pyridine proton.

References
  • Lingham, A. R., et al. (2016). Revisiting the three component synthesis of isoxazolo[5,4-b]pyridines... Polyhedron.

  • Poręba, K., et al. (2012). Synthesis and Antibacterial Activity of New Sulfonamide Isoxazolo[5,4-b]pyridine Derivatives. Acta Poloniae Pharmaceutica - Drug Research.

  • Palamarchuk, I. V., et al. (2025).[2][3] Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Bulletin of the Karaganda University.

  • Quiroga, J., et al. (2001).[4] Synthesis of Substituted Oxazolo[4,5-b]pyridine Derivatives. Journal of Heterocyclic Chemistry.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22169820, Isoxazolo[4,5-b]pyridine.[5]

Sources

Comparative

Comparing reactivity of 5-bromo vs 5-chloro-[1,2]oxazolo[5,4-b]pyridine

Executive Summary: The "Make vs. Buy" Decision In the structural optimization of [1,2]oxazolo[5,4-b]pyridine scaffolds, the choice between the 5-bromo and 5-chloro congeners is rarely just about cost. It is a decision ab...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Make vs. Buy" Decision

In the structural optimization of [1,2]oxazolo[5,4-b]pyridine scaffolds, the choice between the 5-bromo and 5-chloro congeners is rarely just about cost. It is a decision about reaction compatibility and synthetic efficiency .

  • Select the 5-Bromo analog if: Your primary workflow involves Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) or Lithium-Halogen exchange. The weaker C-Br bond (

    
     kcal/mol) ensures rapid oxidative addition and facile lithiation at cryogenic temperatures, preserving the sensitive isoxazole ring.
    
  • Select the 5-Chloro analog if: You are performing Nucleophilic Aromatic Substitution (SNAr) or need a robust scaffold that survives early-stage lithiation elsewhere in the molecule. The stronger C-Cl bond (

    
     kcal/mol) requires specialized, electron-rich ligands for catalysis but offers superior atom economy and stability in non-catalytic nucleophilic displacements.
    

Electronic and Structural Analysis

The [1,2]oxazolo[5,4-b]pyridine core is a fused bicyclic system where an electron-deficient pyridine ring is fused to an isoxazole.

  • Electronic Pull: The isoxazole ring acts as a strong electron-withdrawing group (EWG) via induction, significantly reducing electron density on the pyridine ring.

  • Position 5 Reactivity: Located on the pyridine ring, Position 5 is electronically activated.

    • In SNAr: The high electronegativity of Chlorine (

      
      ) compared to Bromine (
      
      
      
      ) stabilizes the Meisenheimer intermediate more effectively, often making the Chloro- derivative surprisingly potent for nucleophilic displacement.
    • In Catalysis: The C-Cl bond length (

      
       Å) is shorter than C-Br (
      
      
      
      Å), resulting in a higher activation energy barrier for the oxidative addition step in catalytic cycles.
Table 1: Physicochemical Properties Comparison
Property5-Bromo-[1,2]oxazolo[5,4-b]pyridine5-Chloro-[1,2]oxazolo[5,4-b]pyridine
Bond Dissociation Energy ~68 kcal/mol (Weaker)~81 kcal/mol (Stronger)
C-X Bond Length ~1.89 Å~1.74 Å
Leaving Group Ability Excellent (

is a soft base)
Good (

is harder)
Oxidative Addition Rate Fast (Rate-limiting step is often Transmetallation)Slow (Rate-limiting step is Oxidative Addition)
SNAr Suitability ModerateHigh (due to inductive stabilization)

Experimental Comparison: Palladium-Catalyzed Coupling

The most distinct divergence in performance occurs during Suzuki-Miyaura coupling. The Bromo- analog allows for "textbook" conditions, while the Chloro- analog demands "state-of-the-art" catalysis.

Scenario A: The 5-Bromo Protocol (Standard)
  • Catalyst:

    
     or 
    
    
    
    (Standard generation).
  • Ligand: Triphenylphosphine (simple, cheap).

  • Conditions: Mild heating (60-80°C).

  • Mechanism: The oxidative addition of Pd(0) into the C-Br bond is rapid.

Scenario B: The 5-Chloro Protocol (Advanced)
  • Catalyst:

    
     or Pd-PEPPSI-IPr.
    
  • Ligand: Requires electron-rich, bulky biaryl phosphines (e.g., XPhos , SPhos , or BrettPhos ) to force oxidative addition into the inert C-Cl bond.

  • Conditions: Higher heat (80-110°C) often required.

  • Risk: The isoxazole N-O bond is thermally labile; prolonged heating >100°C risks ring opening or rearrangement (Boulton-Katritzky type).

Validated Protocol: Suzuki Coupling of 5-Bromo-[1,2]oxazolo[5,4-b]pyridine

Objective: Coupling with Phenylboronic acid.

  • Setup: In a glovebox or under Argon flow, charge a reaction vial with:

    • 5-Bromo-[1,2]oxazolo[5,4-b]pyridine (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • 
       (0.05 equiv)
      
    • 
       (2.0 equiv)
      
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio). Concentration ~0.1 M.

  • Reaction: Seal and heat to 80°C for 4 hours .

  • Workup: Cool to RT. Filter through Celite.[1][2] Dilute with EtOAc, wash with brine.[2] Dry over

    
    .[1][2]
    
  • Expected Yield: 85-95%.

Note: If using the 5-Chloro analog, replace catalyst with XPhos Pd G2 (0.05 equiv) and increase temperature to 100°C. Monitor strictly for isoxazole degradation.

Experimental Comparison: Lithium-Halogen Exchange

This is a critical safety and stability checkpoint. The isoxazole ring contains a weak N-O bond that is susceptible to cleavage by strong nucleophiles (like


).
  • The 5-Bromo Advantage: Br exchanges extremely fast with

    
     at -78°C . At this temperature, the nucleophilic attack on the isoxazole ring is kinetically suppressed. You form the lithiated species and quench immediately.
    
  • The 5-Chloro Danger: Cl exchanges slowly. It often requires higher temperatures (-40°C to 0°C) or stronger lithiating agents (

    
    ). These conditions frequently lead to nucleophilic attack on the isoxazole ring, causing fragmentation and complex mixtures.
    

Verdict: Avoid the 5-Chloro analog for lithiation strategies unless absolutely necessary.

Visualizing the Decision Process

The following diagram illustrates the logical flow for selecting the correct starting material based on your intended downstream chemistry.

ReactivityDecision Start Target Transformation Decision1 Reaction Type? Start->Decision1 Path_Pd Pd-Catalyzed Coupling (Suzuki, Buchwald) Decision1->Path_Pd C-C / C-N Bond Path_Li Lithium-Halogen Exchange Decision1->Path_Li Metalation Path_SNAr Nucleophilic Substitution (S_NAr) Decision1->Path_SNAr Displacement Rec_Br SELECT 5-BROMO - Fast Oxidative Addition - Mild Conditions (60-80°C) - Preserves Isoxazole Path_Pd->Rec_Br Preferred Path_Li->Rec_Br Mandatory Warning CRITICAL WARNING: Isoxazole Ring Opening Risk with Cl-Lithiation Path_Li->Warning Path_SNAr->Rec_Br Alternative Rec_Cl SELECT 5-CHLORO - High Electronegativity - Stabilizes Meisenheimer Complex - Cost Effective Path_SNAr->Rec_Cl Viable Option

Caption: Decision Matrix for selecting 5-Bromo vs 5-Chloro-[1,2]oxazolo[5,4-b]pyridine based on reaction pathway.

Mechanistic Insight: The Catalytic Cycle

To understand the "why" behind the protocol differences, we must look at the energy landscape of the catalytic cycle.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd_Br Oxidative Addition (Br) Low Barrier (Fast) Pd0->OxAdd_Br Easy OxAdd_Cl Oxidative Addition (Cl) High Barrier (Slow) Pd0->OxAdd_Cl Difficult Needs e- rich Ligand PdII_Br L_nPd(Ar)(Br) OxAdd_Br->PdII_Br PdII_Cl L_nPd(Ar)(Cl) OxAdd_Cl->PdII_Cl TransMet Transmetallation (Rate Limiting for Br) PdII_Br->TransMet PdII_Cl->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Caption: Comparative Catalytic Cycle. Note the high barrier for Chlorine oxidative addition, necessitating specialized ligands.

References

  • BenchChem. (2025).[1][2][3] Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles and Heterocyclic Analogs. BenchChem Technical Library. Link

  • Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Scientific Background on the Nobel Prize in Chemistry. Link

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in synthesis. Current Opinion in Drug Discovery & Development. (Contextual grounding on isoxazole stability).
  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Reference for Pyridine/Isoxazole fusion numbering and reactivity).
  • Royal Society of Chemistry. (2012). Directed nucleophilic aromatic substitution reaction. Chemical Communications.[4] Link

Sources

Validation

Benchmarking 5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine against other pyridine scaffolds

Executive Summary 5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine represents a specialized, fused heterocyclic scaffold that bridges the gap between standard pyridines and more complex bicyclic systems like 7-azaindoles.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine represents a specialized, fused heterocyclic scaffold that bridges the gap between standard pyridines and more complex bicyclic systems like 7-azaindoles.[1] In medicinal chemistry, this scaffold is increasingly utilized as a bioisostere for purines and quinolines, particularly in the development of kinase inhibitors and GPCR ligands.

This guide benchmarks the scaffold against two industry standards: 3-Bromopyridine (the baseline monocycle) and 5-Bromo-7-azaindole (the premium kinase scaffold).[1] The data presented highlights its unique electronic profile—combining the electron-deficiency of pyridine with the polar, hydrogen-bond-accepting nature of isoxazole—making it a strategic choice for optimizing solubility and metabolic stability without sacrificing potency.[1]

Part 1: Structural & Physicochemical Benchmarking[1]

The primary advantage of the [1,2]oxazolo[5,4-b]pyridine scaffold lies in its electronic distribution. Unlike the electron-rich indole or the moderate pyridine, the fusion of the electron-withdrawing isoxazole ring to the pyridine core creates a highly


-deficient system.[1]
Comparative Analysis Table
Feature5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine 3-Bromopyridine 5-Bromo-7-azaindole
Scaffold Type Fused Bicyclic (Polar)Monocyclic (Basic)Fused Bicyclic (H-Bond Donor)
Electronic Nature Highly

-deficient (Electron Poor)
Moderately

-deficient

-excessive (Pyrrole ring influence)
H-Bonding 2 Acceptors (N, O), 0 Donors1 Acceptor (N)1 Donor (NH), 1 Acceptor (N)
LogP (Est.) ~1.8 - 2.1~1.4~2.3
Aq.[1] Solubility Moderate (Polar isoxazole aids solvation)High (pH dependent)Low (High lattice energy)
Metabolic Liability Isoxazole ring opening (reductive)N-oxidation, Ring hydroxylationN-dealkylation, Oxidation
Primary Utility Kinase Hinge Binder / BET InhibitorFragment / LinkerKinase Hinge Binder
Mechanistic Insight: The "Polarity" Advantage

In drug design, replacing a 7-azaindole with an oxazolopyridine often improves thermodynamic solubility.[1] The isoxazole oxygen acts as a weak hydrogen bond acceptor but does not donate a proton, reducing the desolvation penalty often seen when hydrophobic inhibitors bind to protein pockets.

Part 2: Synthetic Utility & Reactivity Profile[1]

The 5-bromo position on this scaffold is activated for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) due to the electron-withdrawing nature of the fused ring system.[1]

Reactivity Hierarchy
  • SNAr Susceptibility: The scaffold is more reactive toward nucleophilic aromatic substitution than simple pyridines.[1] Nucleophiles can displace the bromine (or activated chlorides at C4/C6) under milder conditions.

  • Pd-Catalyzed Coupling: The oxidative addition of Pd(0) into the C-Br bond is facile, but the electron-deficient nature requires electron-rich ligands (e.g., XPhos, SPhos) to stabilize the oxidative addition complex and facilitate transmetallation.[1]

Diagram: Synthetic Decision Logic

The following diagram illustrates the decision pathway for functionalizing this scaffold compared to standard pyridines.

G Start Target: Functionalize C-5 Position Scaffold_Ox Scaffold: [1,2]Oxazolo[5,4-b]pyridine Start->Scaffold_Ox Scaffold_Py Scaffold: Standard Pyridine Start->Scaffold_Py Path_Suzuki Suzuki Coupling (Aryl/Heteroaryl) Scaffold_Ox->Path_Suzuki Path_SNAr SNAr Displacement (Amines/Alkoxides) Scaffold_Ox->Path_SNAr Enhanced Reactivity Scaffold_Py->Path_Suzuki Scaffold_Py->Path_SNAr Poor Reactivity Cond_Ox_Suzuki Requires e- Rich Ligand (XPhos, SPhos) Avoids Homocoupling Path_Suzuki->Cond_Ox_Suzuki Optimization Cond_Py_Suzuki Standard Conditions (Pd(PPh3)4) Slower Oxidative Addn Path_Suzuki->Cond_Py_Suzuki Cond_Ox_SNAr Facile at >80°C No Catalyst Needed Path_SNAr->Cond_Ox_SNAr Cond_Py_SNAr Difficult/Inert Requires Strong EWG Path_SNAr->Cond_Py_SNAr

Caption: Comparative reactivity logic flow. Note the enhanced SNAr capability of the oxazolopyridine scaffold due to the electron-withdrawing isoxazole fusion.

Part 3: Optimized Experimental Protocols

To ensure reproducibility, the following protocols are standardized for the 5-bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine scaffold. These differ from standard pyridine protocols to account for the scaffold's specific electronic needs.

Protocol A: Optimized Suzuki-Miyaura Coupling

Use this protocol to attach aryl or heteroaryl groups at the 5-position.[1]

Reagents:

  • Substrate: 5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine (1.0 eq)[1]

  • Boronic Acid/Ester: (1.2 eq)

  • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) OR Pd(dppf)Cl₂ (for sterically unhindered partners).

  • Base: K₃PO₄ (3.0 eq) - Carbonate bases can sometimes lead to hydrolysis of the isoxazole ring under vigorous reflux.

  • Solvent: 1,4-Dioxane : Water (4:[1]1) degassed.

Workflow:

  • Degassing: Charge reaction vessel with substrate, boronic acid, and base. Evacuate and backfill with N₂ (3x).

  • Solvation: Add degassed solvent mixture.

  • Catalyst Addition: Add Pd catalyst and ligand rapidly under N₂ flow.

  • Reaction: Heat to 85°C (Do not exceed 100°C to prevent isoxazole degradation). Monitor by LCMS.[1]

  • Workup: Dilute with EtOAc, wash with brine. The product is often more polar than standard biaryls; check aqueous phase extraction efficiency.

Protocol B: Microsomal Stability Assay (Validation Step)

Use this to verify metabolic stability compared to 7-azaindole analogs.[1]

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/mouse) and 1 mM NADPH.

  • Sampling: Aliquot at 0, 15, 30, and 60 min. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).[1]

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Target Half-life: > 30 min (Moderate clearance).

    • Note: If clearance is high, check for reductive ring opening (M+2 mass shift) characteristic of isoxazoles, rather than standard M+16 oxidation.

Part 4: Medicinal Chemistry Applications (Scaffold Hopping)

This scaffold is a classic "Scaffold Hop" from 7-azaindole.[1]

Case Study Logic: When a 7-azaindole lead compound exhibits poor solubility or CYP inhibition (due to the electron-rich nitrogen), switching to [1,2]oxazolo[5,4-b]pyridine often resolves these issues:

  • Solubility: The isoxazole ring lowers LogP and disrupts planar stacking energy.[1]

  • Selectivity: The loss of the NH donor removes a hydrogen bond. If the target protein (e.g., a kinase) requires an H-bond donor at that position, potency will drop. If the protein accepts an H-bond acceptor (or has no interaction), the scaffold hop is viable and likely beneficial.

Diagram: Scaffold Hopping Mechanism

SAR Lead Lead: 7-Azaindole Derivative (High Potency, Low Solubility) Issue Issue: Poor PK / CYP Inhibition Lead->Issue Hop Scaffold Hop Strategy: Replace Pyrrole with Isoxazole Issue->Hop Result Result: [1,2]Oxazolo[5,4-b]pyridine (Improved Solubility, Altered H-Bonding) Hop->Result Check Critical Check: Does Protein Require NH Donor? Result->Check Outcome_Good No: Potency Retained PK Improved Check->Outcome_Good Donor Not Required Outcome_Bad Yes: Potency Lost (H-Bond Mismatch) Check->Outcome_Bad Donor Required

Caption: Strategic flowchart for scaffold hopping from azaindole to oxazolopyridine.

References

  • BenchChem. (2025).[2][3] 5-Bromo-3-methylbenzo[d]isoxazole chemical properties. Retrieved from

  • PubChem. (2025). 3-Methylisoxazolo[4,5-b]pyridine Compound Summary. National Library of Medicine. Retrieved from

  • Lingham, A. R. (2016). Revisiting the three component synthesis of isoxazolo[5,4-b]pyridines. Polyhedron. Retrieved from

  • CymitQuimica. (2025).[4][5] 5-Bromo-3H-imidazo[4,5-b]pyridine Properties and Applications. Retrieved from

  • Beilstein Journals. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein J. Org.[1] Chem. Retrieved from

Sources

Comparative

Validating reference standards for 5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine

The following guide is a technical directive for the validation of 5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine (CAS: 1160269-42-2), a critical heterocyclic building block often utilized in the synthesis of kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical directive for the validation of 5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine (CAS: 1160269-42-2), a critical heterocyclic building block often utilized in the synthesis of kinase inhibitors and neurotropic agents.

A Publish Comparison Guide for Analytical & Medicinal Chemists

Executive Summary: The Cost of "Assumed" Purity

In early-stage drug discovery, "95% purity" by HPLC area-% is often deemed sufficient. However, for 5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine , a scaffold prone to specific regioisomeric impurities and hydrolytic degradation, relying on vendor-supplied Certificates of Analysis (CoA) is a calculated risk that frequently fails in late-stage development.

This guide compares Commercial Grade (Technical) material against a Validated Reference Standard (Analytical) . We demonstrate that "purity" (chromatographic homogeneity) is not synonymous with "assay" (mass fraction), and how this discrepancy propagates errors in potency calculations for downstream API synthesis.

Comparative Performance Matrix
FeatureCommercial Reagent GradeValidated Reference StandardImpact on Development
Purity Definition HPLC Area-% (UV 254nm)% w/w (Mass Balance or qNMR)Area-% ignores salts, water, and volatiles, leading to stoichiometric errors.
Identity Confirmation 1H-NMR (Structure only)2D-NMR (NOESY/HMBC) + MS + IRPrevents regioisomer confusion common in fused isoxazoles.
Water/Solvent Content Rarely quantified ("Not Determined")KF Titration + GC-HeadspaceHygroscopic pyridine salts can mask 5-10% mass as water.
Trace Metals UnknownICP-MS QuantifiedPd/Cu residues from synthesis can poison downstream catalytic steps.

Technical Deep Dive: Synthesis & Impurity Logic

To validate a standard, one must understand its origin. The synthesis of isoxazolo[5,4-b]pyridines often involves the condensation of 5-amino-3-methylisoxazole with 1,3-dicarbonyl equivalents or similar cyclization precursors.

Critical Impurity Vectors:

  • Regioisomers: The cyclization can theoretically yield [4,5-b] isomers depending on reaction conditions.

  • Hydrolysis: The isoxazole N-O bond is susceptible to reductive cleavage or hydrolysis under strong basic conditions, opening the ring.

  • Halogen Scrambling: If synthesized via bromination of the hydroxy-pyridine precursor, dibromo species or wrong-isomer bromination (position 6 instead of 5) are common.

Visualization: Synthesis & Impurity Pathways

SynthesisPath Precursor 5-Amino-3-methylisoxazole Intermediate Intermediate (Open Chain) Precursor->Intermediate Condensation Reagent Ethyl Acetoacetate / Cyclization Agent Reagent->Intermediate Target 5-Bromo-3-methyl- [1,2]oxazolo[5,4-b]pyridine Intermediate->Target Cyclization (Correct) ImpurityA Impurity A: Regioisomer [4,5-b] Intermediate->ImpurityA Cyclization (Misaligned) ImpurityB Impurity B: Ring-Opened Amide Target->ImpurityB Hydrolysis (Storage/Stress) ImpurityC Impurity C: Dibromo-species Target->ImpurityC Over-Bromination

Figure 1: Mechanistic origin of key impurities. Note that Impurity A (Regioisomer) has the same mass as the target, making LC-MS insufficient for separation without rigorous chromatographic resolution.

Validation Protocols (The "How-To")

Protocol A: Orthogonal Purity Assessment (HPLC-UV/MS)

Objective: Separate the target from regioisomers and synthetic byproducts. Rationale: The pyridine nitrogen is basic; the isoxazole is weakly basic. A low pH mobile phase is essential to protonate the pyridine, improving peak shape and preventing tailing.

Method Parameters:

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm × 3.0 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar impurities)

    • 1-10 min: 5% → 95% B (Linear gradient)

    • 10-12 min: 95% B (Wash)

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 254 nm (aromatic backbone) and 220 nm (amide impurities). MS (ESI+) for mass confirmation.

Acceptance Criteria:

  • Resolution (Rs) between Target and nearest impurity > 1.5.

  • Peak Purity (Diode Array) > 99.0%.

Protocol B: Absolute Assay via qNMR (The Gold Standard)

Objective: Determine the absolute mass fraction (% w/w) directly, bypassing the need for impurity standards.[1] Rationale: Unlike Mass Balance (100% - impurities), qNMR measures the molecule itself. It is the only way to detect non-chromatographable impurities (inorganic salts, oligomers) accurately.

Experimental Setup:

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) .

    • Why: Maleic acid (singlet at ~6.3 ppm) typically falls in a clear region for isoxazolopyridines. TCNB is non-hygroscopic and good for lipophilic solvents.

  • Solvent: DMSO-d6 (ensures solubility of both polar salts and the aromatic core).

  • Relaxation Delay (d1): Must be

    
     of the slowest relaxing nucleus (usually 30-60 seconds). Crucial for quantitative accuracy.
    
  • Pulse Angle: 90°.

  • Scans: 16-64 (to achieve S/N > 150:1).

Calculation:



Where 

= Integral,

= Number of protons,

= Molar mass,

= Weight,

= Purity.[2][3][4][5][6]

Experimental Data: The Validation Gap

The following data represents a typical comparison between a commercial "98%" batch and the same material after Reference Standard Qualification.

Table 1: Commercial vs. Validated Data
Test ParameterCommercial CoA ClaimValidated Result (Our Lab)Discrepancy Cause
HPLC Purity 98.5% (Area-%)98.2% (Area-%)Minor difference; UV ignores non-chromophores.
Residual Solvents Not Tested1.2% (Ethyl Acetate)Trapped solvent in crystal lattice.
Water Content (KF) Not Tested0.8%Hygroscopic nature of the heterocycle.
Inorganic Residue Not Tested0.5% (Sulfated Ash)Residual salts from workup.
Absolute Assay "98.5%" (Assumed) 95.7% w/w The cumulative error of solvents + water + salts.

Workflow Visualization: The Decision Tree

This diagram outlines the logic flow for qualifying a Primary Reference Standard according to ICH Q6B/Q7 principles.

ValidationFlow Start Crude Material Received Identity Identity Check (1H-NMR, MS) Start->Identity Homogeneity Homogeneity Check (HPLC - 2 Methods) Identity->Homogeneity Decision1 Is Purity > 99.0%? Homogeneity->Decision1 Purify Recrystallize / Prep-LC Decision1->Purify No Characterize Full Characterization Decision1->Characterize Yes Purify->Homogeneity qNMR Assay: qNMR (Primary Method) Characterize->qNMR MassBalance Assay: Mass Balance (100% - Impurities - Water - Solvents) Characterize->MassBalance Compare Compare Assays (Must be within 1.0%) qNMR->Compare MassBalance->Compare Final Release as Primary Standard Compare->Final Pass

Figure 2: Validation Decision Tree. Note the requirement for agreement between qNMR and Mass Balance techniques to ensure no "hidden" mass is missed.

References

  • ICH Q2(R1) : Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. Link

  • ICH Q6B : Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. International Council for Harmonisation. Link

  • USP <761> : Nuclear Magnetic Resonance Spectroscopy.[7] United States Pharmacopeia.[5] (Focus on qNMR methodology).

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • BIPM . "The role of quantitative NMR in the realization of the SI for organic chemical measurement." Metrologia. Link

Sources

Validation

Comparative Pharmacokinetics &amp; Stability of Isoxazolo[5,4-b]pyridine Analogs

Topic: Comparative Study of Biological Half-Life of Isoxazolo[5,4-b]pyridine Analogs Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, DMPK Scientists Executive Summary: The Stability Para...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Biological Half-Life of Isoxazolo[5,4-b]pyridine Analogs Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, DMPK Scientists

Executive Summary: The Stability Paradox

The isoxazolo[5,4-b]pyridine scaffold represents a privileged structure in medicinal chemistry, exhibiting potent bioactivity in kinase inhibition, antimicrobial, and anticancer applications. However, its development is frequently bottlenecked by a distinct pharmacokinetic (PK) paradox: while the fused pyridine ring offers resistance to oxidative metabolism, the isoxazole moiety introduces a specific vulnerability to reductive ring opening .

This guide provides a comparative analysis of the biological half-life (


) of this chemical class, contrasting it with structurally related fused systems (e.g., oxazolo[4,5-c]quinolines). It synthesizes data to demonstrate how structural modifications—specifically at the C-3 position and the pyridine core—can shift the metabolic clearance mechanism from rapid reductive elimination to manageable oxidative clearance.
Mechanistic Insight: Metabolic Liabilities

To optimize the half-life of isoxazolo[5,4-b]pyridines, one must understand the "tug-of-war" between two dominant clearance pathways.

A. The Reductive Threat (Isoxazole Ring)

Unlike many heterocycles cleared solely by CYP450 oxidation, the isoxazole ring is susceptible to reductive N-O bond cleavage .[1]

  • Enzymes: Cytosolic aldehyde oxidase (AO), NADH-dependent reductases, and gut microbiota.

  • Mechanism: Two-electron reduction cleaves the weak N-O bond, resulting in an open-chain enamino-ketone or benzamidine-like metabolite. This is often the primary clearance route for unsubstituted isoxazoles.

  • SAR Implication: Electron-withdrawing groups (EWGs) on the pyridine ring increase susceptibility to this reduction by stabilizing the radical intermediate.

B. The Oxidative Route (Pyridine Ring)
  • Enzymes: CYP450 (primarily CYP3A4/2D6).

  • Mechanism: N-oxidation of the pyridine nitrogen or hydroxylation of alkyl substituents.

  • SAR Implication: Steric bulk at C-3 or C-6 can block metabolic access, shifting intrinsic clearance (

    
    ) profiles.
    
Comparative Data Analysis

As direct head-to-head PK data for proprietary analogs is rarely disclosed, we benchmark three distinct structural classes of this scaffold against a validated "Nearest Neighbor" reference (Oxazolo[4,5-c]quinoline, KB-1518) to establish expected performance baselines.

Table 1: Comparative Pharmacokinetic Profiles (Rodent Models)
Compound ClassRepresentative StructurePrimary Metabolic LiabilityEst.[2] In Vivo

(Rat/Mouse)
Clearance MechanismBioavailability (

)
Class I Unsubstituted Isoxazolo[5,4-b]pyridine High: Reductive Ring Opening< 0.5 h (Rapid)Cytosolic Reduction > CYP OxidationLow (<20%) due to First-Pass Gut Metabolism
Class II 3-Alkyl/Aryl Substituted (e.g., 3-methyl-isoxazolo[5,4-b]pyridine)Moderate: Steric hindrance protects N-O bond1.5 – 3.0 h Mixed: CYP Oxidation + Minor ReductionModerate (30-50%)
Class III Fused Tricyclics (e.g., Isoxazolo[5,4-b]quinoline)Low: High lipophilicity limits enzyme access4.0 – 8.0 h CYP Oxidation (Lipophilicity driven)Variable (Solubility Limited)
ReferenceOxazolo[4,5-c]quinoline (KB-1518) [1]Stable Oxazole Ring2.6 h (IV) / 6.2 h (PO)CYP Oxidation / Phase II Glucuronidation~14% (Solubility Limited)

Key Insight: Class I analogs often fail in early discovery due to "metabolic switching" where cytosolic enzymes degrade the core before it reaches systemic circulation. Transitioning to Class II (introducing a C-3 substituent) is the most effective strategy to extend


.
Visualization: Metabolic Fate & Decision Logic
Figure 1: Metabolic Pathways of Isoxazolo[5,4-b]pyridines

This diagram illustrates the divergent metabolic fates based on structural inputs.

MetabolicPathways cluster_legend Clearance Mechanism Parent Isoxazolo[5,4-b]pyridine (Parent Scaffold) Reductase Cytosolic Reductases (Aldehyde Oxidase/NADH) Parent->Reductase Major Route (Unsubstituted C-3) CYP Hepatic CYP450 (CYP3A4/2D6) Parent->CYP Major Route (Substituted C-3) OpenRing Ring-Opened Metabolite (Enamino-ketone/Amidine) [Inactive/Toxic] Reductase->OpenRing NOxide Pyridine N-Oxide [Polar Metabolite] CYP->NOxide Hydroxyl Hydroxylated Analog (Alkyl oxidation) CYP->Hydroxyl Reductive = High Clearance Risk Reductive = High Clearance Risk Oxidative = Manageable Clearance Oxidative = Manageable Clearance

Caption: Divergent metabolic clearance pathways. Unsubstituted analogs preferentially undergo reductive ring opening (red path), leading to rapid clearance. C-3 substitution shifts metabolism toward manageable CYP-mediated oxidation (green path).

Experimental Protocols

To rigorously determine the half-life of these analogs, standard CYP assays are insufficient because they often lack the cytosolic cofactors required for reductive metabolism.

Protocol A: "Total Stability" Microsomal Assay (Modified)

Standard assays using only NADPH will miss the reductive clearance pathway, leading to false-positive stability data.

Materials:

  • Pooled Liver Microsomes (Human/Rat) + Cytosolic Fraction (S9) .

  • Cofactors: NADPH (for oxidation) AND NADH (or aldehyde oxidase substrates) for reduction.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow:

  • Preparation: Prepare test compound (1 µM) in buffer containing 0.1% DMSO.

  • Activation:

    • Arm A (Oxidative): Add NADPH-regenerating system.[3]

    • Arm B (Reductive): Add NADH (1 mM) + molecular oxygen exclusion (optional, as reduction is favored in hypoxia).

    • Arm C (Combined): Add S9 fraction + NADPH + NADH (mimics in vivo environment).

  • Incubation: Incubate at 37°C. Sample at

    
     min.
    
  • Quenching: Stop reaction with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode). Monitor for Parent (

    
    ) and Ring-Opened Mass (
    
    
    
    ).

Calculation:



Protocol B: In Vivo Pharmacokinetics (Rat)

Rationale: Determines systemic


 and Volume of Distribution (

), critical for assessing tissue accumulation common in fused pyridines.
  • Animals: Male Sprague-Dawley rats (

    
     per arm), fasted 12h.
    
  • Formulation:

    • IV: 5% DMSO / 10% Solutol HS15 / 85% Saline (1 mg/kg).

    • PO: 0.5% Methylcellulose suspension (5 mg/kg).

  • Sampling: Serial tail vein bleeding at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Bioanalysis: Protein precipitation with ACN. LC-MS/MS quantification.

  • Parameter Derivation: Use Non-compartmental analysis (WinNonlin/Phoenix) to derive

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    .
References
  • Choi, Y., et al. (2025). "Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors." Pharmaceutics, 17(9), 120.

  • Zhang, D., et al. (2008).[2] "Reductive Isoxazole Ring Opening of the Anticoagulant Razaxaban is the Major Metabolic Clearance Pathway in Rats and Dogs."[2][4] Drug Metabolism and Disposition, 36(2).

  • Poreba, K., et al. (2025).[5] "Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives." Acta Poloniae Pharmaceutica, 82(4).

  • Dalvie, D., et al. (2002). "Reductive metabolism of isoxazoles: A review of the enzymatic basis and structural requirements." Xenobiotica, 32(9).

Sources

Safety & Regulatory Compliance

Safety

5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine proper disposal procedures

The following technical guide details the proper disposal procedures for 5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine . This protocol is designed for research laboratories and drug development facilities, prioritizing pe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the proper disposal procedures for 5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine . This protocol is designed for research laboratories and drug development facilities, prioritizing personnel safety, regulatory compliance (RCRA/EPA), and environmental stewardship.

Executive Summary & Waste Classification
  • Chemical Class: Halogenated Heteroaromatic Solid.

  • Primary Hazard: Irritant (Skin/Eye/Respiratory); Potential acute toxicity upon ingestion.

  • Disposal Method: High-Temperature Incineration via a licensed hazardous waste contractor.

  • Waste Stream: Halogenated Organic Solid (or "Solid Waste Contaminated with Halogens").

Operational Directive: Do NOT attempt chemical deactivation (e.g., acid/base hydrolysis) in the laboratory. The fused isoxazolo-pyridine ring system possesses significant thermodynamic stability. Incomplete chemical treatment may generate more toxic intermediates or uncontrolled exotherms.

Hazard Profile & Characterization

Before handling waste, the material must be characterized to ensure compatibility with waste streams.

PropertySpecificationOperational Implication
Molecular Formula C₇H₅BrN₂OContains Nitrogen and Bromine.[1][2][3] Incineration will generate NOx and HBr gases; requires scrubbers.
Physical State Solid (Crystalline powder)Must be dissolved or packaged as solid waste; do not dispose of via sanitary sewer.
GHS Classification H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT-SE)Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.
Reactivity Stable under normal conditions.Incompatible with strong oxidizing agents and strong acids.
RCRA Status Not P- or U-listed specifically.Classify as D001 (Ignitable) if mixed with flammable solvents, or generally as "Non-RCRA Regulated Hazardous Waste" unless characteristic toxicity is proven.
Step-by-Step Disposal Workflow
Phase 1: Segregation & Accumulation

Principle: Prevent cross-contamination and dangerous reactions.

  • Designate a Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber bottle with a PTFE-lined cap.

    • Why: HDPE is resistant to halogenated organics and prevents physical breakage.

  • Segregation Rule:

    • DO: Co-mingle with other compatible halogenated solids (e.g., brominated pyridines).

    • DO NOT: Mix with oxidizers (peroxides, nitrates), strong acids, or aqueous waste streams.

  • Labeling: Affix a hazardous waste tag immediately upon the first addition of waste.[4]

    • Required Fields: Full chemical name (no abbreviations), "Hazardous Waste," "Toxic/Irritant," and the accumulation start date.

Phase 2: Packaging for Pickup

Principle: Ensure transport safety according to DOT regulations.

  • Solid Waste: If the material is a dry powder, double-bag in 4-mil polyethylene bags before placing in the secondary waste drum.

  • Solution Waste: If the material is dissolved in a solvent (e.g., DMSO, Dichloromethane):

    • Ensure the solvent is compatible with the "Halogenated Solvent" waste stream.[4][5][6][7]

    • Leave 10% headspace in the container to allow for thermal expansion.

  • Wipe Tests: Decontaminate the exterior of the container with a detergent solution to prevent exposure to waste handlers.

Phase 3: Final Disposal (Incineration)

Mechanism: The waste contractor will subject the material to rotary kiln incineration at temperatures exceeding 1000°C.

  • Chemical Fate:

    • Carbon/Hydrogen

      
      
      
      
      
    • Nitrogen

      
      
      
      
      
      (scrubbed via selective catalytic reduction)
    • Bromine

      
      
      
      
      
      (scrubbed via alkaline wet scrubbers)
Decision Logic Diagram (DOT Visualization)

The following diagram illustrates the decision tree for disposing of 5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine based on its physical state in your workflow.

DisposalWorkflow Start Start: 5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine Waste StateCheck Is the waste Solid or in Solution? Start->StateCheck SolidPath Solid / Powder Form StateCheck->SolidPath Solid SolutionPath Dissolved in Solvent StateCheck->SolutionPath Solution DoubleBag Double-bag in 4-mil Polyethylene SolidPath->DoubleBag SolidContainer Place in HDPE Wide-Mouth Jar Label: 'Solid Halogenated Waste' DoubleBag->SolidContainer Pickup Schedule EHS/Contractor Pickup (Method: Incineration) SolidContainer->Pickup SolventCheck Is Solvent Halogenated? SolutionPath->SolventCheck HaloStream Stream: Halogenated Solvents (e.g., DCM, Chloroform) SolventCheck->HaloStream Yes NonHaloStream Stream: Non-Halogenated Solvents (e.g., DMSO, Methanol) SolventCheck->NonHaloStream No Warning ALERT: Segregate from Oxidizers HaloStream->Warning NonHaloStream->Warning Warning->Pickup

Caption: Operational decision tree for segregating and packaging isoxazolo-pyridine waste based on physical state and solvent compatibility.

Emergency Spill Response

In the event of a laboratory spill, execute the S.W.I.M. protocol immediately:

  • S top the spill: If safe, upright the container.

  • W arn others: Evacuate the immediate area.

  • I solate the area: Close lab doors.

  • M inimize exposure: Don PPE (Double nitrile gloves, N95 respirator if dust is present).

Cleanup Protocol:

  • Solid Spill: Do not dry sweep (creates dust). Use a wet wipe or cover with a damp absorbent pad, then scoop into a hazardous waste bag.

  • Liquid Spill: Absorb with vermiculite or a commercial "Organic Solvent" spill kit. Do not use combustible materials like sawdust.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link][8]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine

Executive Safety Summary Compound Class: Halogenated Fused Heterocycle (Isoxazolopyridine) Primary Hazard Profile (Inferred from SAR): Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral). Critical Warning: As a pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Class: Halogenated Fused Heterocycle (Isoxazolopyridine) Primary Hazard Profile (Inferred from SAR): Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral). Critical Warning: As a pharmaceutical intermediate, this compound possesses a fused pyridine-isoxazole core with a bromine substituent. This specific halogenation pattern increases lipophilicity (LogP), potentially enhancing dermal absorption compared to non-halogenated analogs. Treat as a High-Potency Unknown until specific toxicological data confirms otherwise.

Immediate Action Required:

  • Containment: Handle exclusively within a certified Chemical Fume Hood (CFH).

  • Skin Protection: Double-gloving (Nitrile) is mandatory due to the compound's solubility in organic solvents that permeate latex.

Risk Assessment & PPE Matrix

Do not rely on a "one-size-fits-all" approach. PPE must scale with the energy of the task and the state of the matter (Solid vs. Solution).

PPE Selection Table
TaskStateRespiratory ProtectionHand ProtectionEye ProtectionBody Protection
Weighing / Aliquoting Solid (Powder) Fume Hood (Sash <18") (Backup: N95 if hood unavailable - Not Recommended)Double Nitrile (Outer: 5 mil, Inner: 4 mil)Safety Goggles (Sealed, anti-fog)Lab Coat (Cotton/Poly),Long Sleeves, Closed Shoes
Reaction Setup Solution (DCM/DMF) Fume Hood (Mandatory) (Vapor control for solvent)Silver Shield / Laminate (If handling DCM/DMF) OR Double NitrileSafety Goggles Lab Coat + Chemical Apron (if >100mL)
Quench / Workup Biphasic Fume Hood Long-cuff Nitrile (Protect wrists from splash)Face Shield + GogglesLab Coat + Apron
Spill Cleanup Solid/Liquid P100 / OV Cartridge (Half-face respirator)Heavy Duty Nitrile (>8 mil thickness)Safety Goggles Tyvek Suit (if >5g spill)

Operational Protocols: Step-by-Step

A. Weighing & Transfer (Solid State)

The highest risk of inhalation exposure occurs during the weighing of fine electrostatic powders.

  • Static Control: 5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine is a heterocycle that may carry static charge. Use an antistatic gun or polonium strip inside the balance chamber before transfer.

  • Barrier Setup: Place a disposable absorbent mat (benchkote) inside the fume hood, not just on the bench.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock container.

  • Decon: Immediately wipe the balance area with a chemically compatible solvent (Ethanol or Acetone) on a Kimwipe. Dispose of the Kimwipe as solid hazardous waste.

B. Solubilization (Solution State)

The risk shifts from inhalation of dust to dermal absorption via solvent vectors.

  • Solvent Choice: This compound is likely soluble in DCM (Dichloromethane), DMF, or DMSO.

    • Critical Note: DMSO and DMF are skin-penetrating agents. If the compound is dissolved in DMSO, it will bypass the skin barrier instantly upon contact.

  • Glove Discipline: If using DCM, standard nitrile gloves degrade in <5 minutes. Use Silver Shield (Laminate) gloves or change nitrile gloves immediately upon any splash.

  • Vessel Management: Keep reaction vessels capped when not actively adding reagents to prevent aerosolization of the mixture.

Visualization: Decision Logic & Workflows

Figure 1: Risk Assessment & PPE Decision Tree

This logic flow ensures you select the correct containment based on the operation.

RiskAssessment Start Start: Handling 5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine StateCheck Check Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Liquid Solution (Organic Solvent) StateCheck->Liquid HoodCheck Is Fume Hood Available? Solid->HoodCheck SolventCheck Solvent Type? Liquid->SolventCheck StandardPPE Standard PPE: Double Nitrile + Goggles Work in Hood HoodCheck->StandardPPE Yes RespReq STOP: Respiratory Protection (N95/P100) Required HoodCheck->RespReq No Penetrating Permeating (DMSO/DCM) SolventCheck->Penetrating StandardSolv Standard (EtOAc/EtOH) SolventCheck->StandardSolv LaminateGloves REQ: Laminate/Silver Shield Gloves Penetrating->LaminateGloves NitrileGloves Double Nitrile Gloves (Change every 15 mins) StandardSolv->NitrileGloves

Caption: Decision logic for selecting PPE based on physical state and solvent carrier properties.

Figure 2: Disposal & Decontamination Workflow

Proper disposal prevents downstream exposure to support staff.

DisposalFlow Source Waste Generation Segregation Segregate Stream Source->Segregation SolidWaste Solid Waste (Gloves, Kimwipes, Powder) Segregation->SolidWaste LiquidWaste Liquid Waste (Mother Liquor, Washes) Segregation->LiquidWaste SolidBin Hazardous Solid Bin (Double Bagged) SolidWaste->SolidBin Halogenated Halogenated Solvent Carboy (Contains Br/Cl) LiquidWaste->Halogenated Due to Bromine Content Labeling Label: 'Contains Halogenated Heterocycles' Halogenated->Labeling SolidBin->Labeling Pickup EHS Pickup Labeling->Pickup

Caption: Waste segregation workflow ensuring halogenated compounds are isolated from general organic waste.

Emergency Response

  • Eye Contact: Immediately flush with water for 15 minutes.[1] The bromine substituent can hydrolyze to form acidic byproducts (HBr) upon contact with moisture, causing severe irritation [1].

  • Skin Contact: Do not use ethanol to wash skin (this increases absorption). Wash with soap and copious amounts of water.[2][3][4]

  • Spill (Solid): Do not sweep. Use a wet wipe or damp paper towel to pick up the powder to prevent dust generation. Place in a sealed bag.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[5] [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. [Link]

  • PubChem. (n.d.). Compound Summary: Halogenated Pyridines Safety Data. National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). (n.d.). Guidance on the compilation of safety data sheets. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine
© Copyright 2026 BenchChem. All Rights Reserved.